molecular formula C5H2ClF2N B104385 3-Chloro-2,5-difluoropyridine CAS No. 851179-00-5

3-Chloro-2,5-difluoropyridine

Cat. No.: B104385
CAS No.: 851179-00-5
M. Wt: 149.52 g/mol
InChI Key: ATKDHGGWYZLPPJ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-difluoropyridine is a useful research compound. Its molecular formula is C5H2ClF2N and its molecular weight is 149.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKDHGGWYZLPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598458
Record name 3-Chloro-2,5-difluoropyridine
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Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851179-00-5
Record name 3-Chloro-2,5-difluoropyridine
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Record name 3-Chloro-2,5-difluoropyridine
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Record name 3-CHLORO-2,5-DIFLUOROPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific reactivity and properties that are leveraged in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant safety information and its application in drug discovery.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various chemical reactions.

PropertyValueReference
CAS Number 851179-00-5[1][2]
Molecular Formula C5H2ClF2N[1][2]
Molecular Weight 149.53 g/mol [1][3]
Appearance Liquid[2]
Melting Point 10-12 °C[2]
Boiling Point 143.3 °C at 760 mmHg[2]
Density 1.451 g/cm³[]
Flash Point 40.5 °C[2]
Solubility Soluble in Chloroform, Ethyl Acetate
Purity Typically ≥97%[2]

Experimental Protocols for Physical Property Determination

Boiling Point Determination: The boiling point is typically determined using a distillation apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling point apparatus can be utilized.

Melting Point Determination: Given its low melting point, the melting point is determined by cooling the liquid sample until it solidifies and then slowly heating it in a capillary tube in a melting point apparatus. The temperature range over which the solid melts is recorded.

Density Measurement: The density is measured using a pycnometer or a digital density meter at a specified temperature. The mass of a known volume of the substance is determined, and the density is calculated.

Solubility Testing: A qualitative assessment of solubility is performed by adding a small amount of this compound to a test tube containing the solvent of interest (e.g., chloroform, ethyl acetate, water). The mixture is agitated, and the degree of dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as spectroscopy or chromatography.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic effects of the halogen substituents and the nitrogen atom in the pyridine ring. The pyridine ring is electron-deficient, and the fluorine and chlorine atoms further withdraw electron density, making the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atom are activated towards nucleophilic substitution. The fluorine atoms, being more electronegative and better leaving groups in SNAr reactions on electron-deficient rings, are generally more susceptible to displacement by nucleophiles than the chlorine atom. The chlorine at the 3-position is less activated and would require more forcing conditions for substitution. Site-selectivity in nucleophilic substitution reactions of polyhalogenated pyridines can be influenced by the nature of the nucleophile and the reaction conditions.[5][6]

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the pyridine core. The efficiency and selectivity of these reactions often depend on the choice of catalyst, ligand, and reaction conditions.[7][8]

Application in Drug Discovery

A significant application of this compound is its use as a key intermediate in the synthesis of selective inhibitors of Protein Kinase C theta (PKCθ).[9] PKCθ is a crucial enzyme in T-cell signaling pathways, and its inhibition is a promising therapeutic strategy for autoimmune and inflammatory diseases.[10][11] The unique substitution pattern of this compound allows for the strategic introduction of various functional groups to build complex molecules with high affinity and selectivity for the PKCθ active site.[12][13]

The general workflow for utilizing this compound in a drug discovery program is illustrated in the diagram below.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Cross-Coupling, SNAr) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (e.g., PKCθ Inhibition Assay) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: General drug discovery workflow starting from this compound.

Spectroscopic Data

While the specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from data on similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent halogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms, with the carbons bonded to fluorine showing characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and any F-F or F-H coupling will provide valuable structural information.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic ring. Strong absorptions corresponding to the C-Cl and C-F stretching vibrations are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for M and M+2).

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements: The Safety Data Sheet (SDS) indicates that this compound may be a flammable liquid and vapor. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[14]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use in a fume hood to avoid inhalation of vapors.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery. Its distinct physical and chemical properties, governed by its halogen substitution pattern, make it a key component in the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

3-Chloro-2,5-difluoropyridine chemical structure and CAS number 851179-00-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-2,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the development of novel therapeutics. This document details its chemical structure, properties, a proposed synthesis pathway, and its primary application in the synthesis of selective protein kinase C θ (PKCθ) inhibitors for the treatment of autoimmune diseases.

This compound is a halogenated pyridine derivative with the CAS number 851179-00-5.[1] Its structure features a pyridine ring substituted with one chlorine and two fluorine atoms, which significantly influences its chemical reactivity and makes it a valuable building block in medicinal chemistry. The presence of these electron-withdrawing halogen atoms facilitates nucleophilic aromatic substitution reactions, a common strategy in the synthesis of complex drug molecules.[2]

Chemical Structure:

G start 2,3,5-Trichloropyridine step1 Fluorinating Agent (KF/CsF) Polar Aprotic Solvent (e.g., Sulfolane) Phase Transfer Catalyst (optional) start->step1 Reagents step2 Heat (180-210 °C) step1->step2 Conditions product This compound step2->product Yields purification Distillation / Chromatography product->purification Purification G cluster_membrane Cell Membrane TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta activates CARMA1 CARMA1 PKCtheta->CARMA1 phosphorylates AP1 AP-1 PKCtheta->AP1 NFAT NFAT PKCtheta->NFAT IKK IKK complex CARMA1->IKK NFkB NF-κB IKK->NFkB Gene Gene Transcription (IL-2, Cytokines) NFkB->Gene AP1->Gene NFAT->Gene G start This compound step1 Nucleophile (e.g., Amine) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->step1 Reagents step2 Heat step1->step2 Conditions intermediate Substituted Pyridine Intermediate step2->intermediate Forms step3 Further Synthetic Steps (e.g., coupling reactions, deprotection) intermediate->step3 product PKCθ Inhibitor step3->product

References

Spectroscopic Profile of 3-Chloro-2,5-difluoropyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2,5-difluoropyridine (CAS No. 851179-00-5), a key intermediate in the development of selective protein kinase C θ (PKCθ) inhibitors for autoimmune diseases.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted and analogous spectroscopic data, alongside detailed experimental methodologies.

While direct experimental spectra for this compound are not publicly available, this guide synthesizes data from closely related compounds to provide a robust, predictive analysis of its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 8.0 - 8.2Doublet of Doublets (dd)~ 8-10 Hz (H-F), ~ 2-3 Hz (H-H)H-6
~ 7.4 - 7.6Triplet of Doublets (td)~ 8-10 Hz (H-F), ~ 3-4 Hz (H-H)H-4

Note: Predicted values are based on data for compounds like 2-Fluoro-3,5-dichloropyridine and 3-Chloropyridine. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 155 - 160DoubletLarge (C-F)C-2
~ 115 - 120DoubletSmall (C-F)C-3
~ 125 - 130DoubletSmall (C-F)C-4
~ 150 - 155DoubletLarge (C-F)C-5
~ 145 - 150Singlet-C-6

Note: Predicted values are based on general principles and data for related fluorinated pyridines. Carbon-fluorine couplings are expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -70 to -90Doublet~ 20-30 Hz (F-F)F-2
~ -110 to -130Doublet~ 20-30 Hz (F-F)F-5

Note: Predicted values relative to a standard (e.g., CFCl₃). Significant fluorine-fluorine coupling is anticipated.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H Stretch
1600 - 1450Medium-StrongC=C and C=N Ring Stretching
1300 - 1200StrongC-F Stretching
800 - 700StrongC-Cl Stretching
900 - 700Medium-StrongAromatic C-H Bending (out-of-plane)

Note: Predictions are based on characteristic vibrational frequencies for substituted pyridines and data from the isomeric 5-chloro-2,3-difluoropyridine.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
149/151High[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
114Medium[M - Cl]⁺
94Medium[M - Cl - HF]⁺

Note: The molecular ion peak is expected to be prominent with a characteristic 3:1 isotopic ratio for the chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not provided in the solvent.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 15 ppm.

    • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform and phase correct the resulting spectrum.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200 ppm.

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Set the spectral width to cover the expected range for aromatic fluorine (~ -60 to -180 ppm).

    • Use a proton-decoupled pulse sequence.

IR Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution : Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Utilize Electron Impact (EI) ionization at a standard energy (e.g., 70 eV).

  • Mass Analysis : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

  • Data Analysis : Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns, particularly for the chlorine atom.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Sample of This compound NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep->NMR IR FTIR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Analysis Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Analysis IR->Analysis MS->Analysis Interpretation Structural Elucidation Analysis->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Spectroscopic_Technique_Relationships cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound H_NMR ¹H NMR (Proton Environment) Molecule->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR F_NMR ¹⁹F NMR (Fluorine Environment) Molecule->F_NMR IR Functional Groups (C-F, C-Cl, C=N, C=C) Molecule->IR MS Molecular Weight & Fragmentation Pattern Molecule->MS

Caption: Relationship between spectroscopic techniques and the information they provide.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2,5-difluoropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-2,5-difluoropyridine

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂ClF₂N. It serves as a key intermediate in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] A clear understanding of its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes like crystallization, and for the development of formulations.

Physicochemical Properties:

PropertyValue
CAS Number 851179-00-5
Molecular Formula C₅H₂ClF₂N
Molecular Weight 149.53 g/mol
Boiling Point 136-137 °C[1]; 143.3 °C at 760 mmHg[2]
Melting Point 10-12 °C[1][2]
Density ~1.451 g/cm³ (Predicted)[1][3]

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The molecular structure of this compound, featuring a polar pyridine ring and electronegative halogen substituents, governs its interaction with various solvents.

  • Polarity: The nitrogen atom in the pyridine ring, along with the chlorine and fluorine atoms, creates a significant dipole moment, rendering the molecule polar. This suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

  • Hydrogen Bonding Capability: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a hydrogen bond acceptor. This characteristic indicates a potential for solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

  • Van der Waals Forces: As with all molecules, London dispersion forces will contribute to its solubility in nonpolar solvents, although this is expected to be less significant compared to polar interactions.

Based on these structural features, a predicted solubility pattern in common organic solvents can be established.

Predicted Solubility in Common Organic Solvents

The following table categorizes common organic solvents and predicts the solubility of this compound based on the theoretical profile.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of the solvent to engage in hydrogen bonding with the pyridine nitrogen, coupled with favorable dipole-dipole interactions, should lead to high solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions between the solvent and the polar this compound molecule are expected to result in good solubility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateSolubility will be primarily driven by weaker van der Waals forces. While some solubility is expected, it is likely to be significantly lower than in polar solvents.
Halogenated Dichloromethane, ChloroformHighThe similar polarities and potential for dipole-dipole interactions between the halogenated solvent and the halogenated solute suggest high solubility.

Known Qualitative Solubility Data

While quantitative data is scarce, some sources provide qualitative solubility information.

SolventReported Solubility
ChloroformSoluble[1][3]
Ethyl AcetateSoluble[1][3]

Note: A safety data sheet for this compound explicitly states "no data available" for solubility, underscoring the lack of comprehensive public data.[4]

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers requiring precise solubility data, the gravimetric method is a reliable and straightforward approach.[5][6][7] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Apparatus and Materials:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vial

  • Oven

  • This compound (solute)

  • Selected organic solvents

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that solid solute remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for several hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette.

    • To remove any suspended microcrystals, pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

G cluster_prep Preparation cluster_sampling Sampling & Isolation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h at constant T) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle pipette Pipette a known volume of the supernatant settle->pipette filter_sol Filter through a syringe filter into a pre-weighed dish pipette->filter_sol evaporate Evaporate solvent in an oven filter_sol->evaporate cool Cool to room temperature in a desiccator evaporate->cool weigh Weigh the dish with dry solute cool->weigh check_const Check for constant weight weigh->check_const check_const->evaporate No calculate Calculate solubility (g/100 mL) check_const->calculate Yes finish End calculate->finish

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature makes it a versatile building block for the synthesis of complex organic molecules. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, minimize degradation, and guarantee the reliability of experimental results. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Properties and Stability Profile

While specific, in-depth stability studies on this compound are not extensively reported in publicly available literature, its reactivity and stability can be inferred from the general principles of organic chemistry, particularly the behavior of halogenated pyridines. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

Predicted Reactivity and Incompatibilities:

The presence of three halogen atoms (one chlorine and two fluorine) on the pyridine ring makes the carbon atoms they are attached to electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, being more electronegative, have a stronger activating effect on the ring for nucleophilic attack compared to chlorine. However, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. In nucleophilic aromatic substitution reactions on haloaromatic compounds, the rate-determining step is typically the initial attack of the nucleophile, and the strength of the carbon-halogen bond is less critical to the overall reaction rate than the stabilization of the intermediate (Meisenheimer complex). The positions ortho and para to the ring nitrogen are generally more activated towards nucleophilic attack.

Therefore, this compound is expected to be reactive towards strong nucleophiles. Incompatibilities to be aware of include:

  • Strong Bases: Reagents like alkali metal hydroxides, alkoxides, and amides can lead to substitution of the halogen atoms.

  • Strong Nucleophiles: Amines, thiols, and other strong nucleophiles may displace one or more of the halogens.

  • Strong Oxidizing Agents: While generally stable to oxidation, extreme conditions could potentially lead to degradation of the pyridine ring.

It is crucial to avoid storing this compound in proximity to these classes of compounds to prevent unintended reactions and degradation.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles:

ParameterRecommended ConditionRationale
Temperature 2-8°CCool temperatures slow down potential degradation reactions.
Atmosphere Under an inert gas (e.g., nitrogen or argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly closed, light-resistant containerProtects from moisture, oxygen, and light-induced degradation.
Location Dry, cool, and well-ventilated areaEnsures a stable environment and safety in case of leaks.
Incompatibilities Store away from strong bases, strong nucleophiles, and strong oxidizing agents.Prevents chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies can be performed. These studies intentionally stress the compound to identify potential degradation pathways and develop stability-indicating analytical methods. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1B for photostability testing.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for this purpose. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can also be suitable.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 25-30°C

Forced Degradation Protocols

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

1. Hydrolytic Stability:

  • Objective: To assess degradation in the presence of water at different pH values.

  • Methodology:

    • Prepare solutions of the compound in:

      • 0.1 N Hydrochloric Acid (acidic hydrolysis)

      • Purified Water (neutral hydrolysis)

      • 0.1 N Sodium Hydroxide (basic hydrolysis)

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.

2. Oxidative Stability:

  • Objective: To determine susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC.

3. Thermal Stability (Solid State):

  • Objective: To evaluate the effect of high temperature on the solid compound.

  • Methodology:

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1 week).

    • At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

4. Photostability:

  • Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.

  • Methodology:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC to determine the extent of degradation.

Logical Workflow for Stability and Storage

The following diagram illustrates the logical relationship between the storage conditions and the stability of this compound, incorporating the factors that can influence its integrity.

The Reactivity Profile of 3-Chloro-2,5-difluoropyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Reactivity Profile of 3-Chloro-2,5-difluoropyridine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro substituents, offers multiple avenues for functionalization, making it a versatile intermediate in the synthesis of complex molecular architectures, including selective protein kinase C θ (PKCθ) inhibitors for autoimmune diseases.[1] This document details its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metalation, supported by experimental protocols and quantitative data.

Overview of Reactivity

The reactivity of the this compound ring is dictated by the strong electron-withdrawing nature of the pyridine nitrogen and the halogen substituents. This electronic deficiency renders the ring susceptible to nucleophilic attack. The primary modes of reactivity are:

  • Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms at the C-2 and C-5 positions are activated towards displacement by nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions : The chlorine atom at the C-3 position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • Metalation : Directed ortho-metalation or halogen-metal exchange can provide a route to further functionalization, although this is less commonly reported for this specific isomer.

The following diagram illustrates the main reactive sites on the this compound core.

G start Start with This compound add_nuc Add Nucleophile (Nu-H) and Base (e.g., K2CO3, NaH) start->add_nuc reaction Heat in a suitable solvent (e.g., DMF, DMSO, THF) add_nuc->reaction workup Aqueous Work-up and Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Isolated Substituted Product purify->product G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L2-Cl ox_add->pd2_complex transmetal Transmetalation (with R-B(OR)2-) pd2_complex->transmetal pd2_r_complex Ar-Pd(II)L2-R transmetal->pd2_r_complex red_elim Reductive Elimination pd2_r_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-R red_elim->product G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L-Cl ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + R2NH pd2_amine_complex [Ar-Pd(II)L(R2NH)-Cl] amine_coord->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L-NR2 deprotonation->pd2_amido_complex red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR2 red_elim->product

References

The Strategic Role of 3-Chloro-2,5-difluoropyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the use of highly functionalized heterocyclic scaffolds is paramount. Among these, fluorinated pyridines have emerged as particularly valuable building blocks. The strategic incorporation of fluorine atoms and other halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its potential as a therapeutic agent. This technical guide focuses on the role of 3-Chloro-2,5-difluoropyridine, a key intermediate in the synthesis of potent and selective kinase inhibitors, with a particular emphasis on its application in the development of drugs for autoimmune diseases.

This compound serves as a versatile precursor for the synthesis of 2,3,6-trisubstituted pyridines, a scaffold present in numerous biologically active compounds. Its utility is particularly highlighted in the development of selective inhibitors for Protein Kinase C θ (PKCθ), a crucial enzyme in the T-cell activation pathway and a validated target for a range of inflammatory and autoimmune disorders.

The Synthetic Utility of this compound

The chemical architecture of this compound, featuring two distinct fluorine atoms and a chlorine atom on the pyridine ring, allows for selective and sequential functionalization. The primary reaction employed to build molecular complexity from this scaffold is nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halogens.

This reactivity is harnessed to introduce a variety of substituents at the C2, C3, and C6 positions, enabling the exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

Experimental Protocol: Synthesis of 2,3,6-Trisubstituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The following is a generalized experimental protocol for the synthesis of 2,3,6-trisubstituted pyridines from a 3-substituted-2,6-difluoropyridine intermediate, which is analogous to the reactions involving this compound. This protocol is based on established methodologies for the synthesis of PKCθ inhibitors.[1][2]

Reaction Scheme:

G start This compound intermediate Intermediate start->intermediate + Nucleophile 1 (e.g., Amine) Base, Solvent, Heat product 2,3,6-Trisubstituted Pyridine (PKCθ Inhibitor) intermediate->product + Nucleophile 2 (e.g., Alcohol) Base, Solvent, Heat

Diagram 1: General synthetic workflow for 2,3,6-trisubstituted pyridines.

Materials:

  • This compound (or analogous 3-substituted-2,6-difluoropyridine)

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., an alcohol or thiol)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Anhydrous reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • First Substitution:

    • To an anhydrous reaction vessel under an inert atmosphere, add this compound (1.0 eq), the first nucleophile (1.0-1.2 eq), and the base (2.0-3.0 eq).

    • Add the anhydrous solvent and stir the mixture at a specified temperature (typically ranging from 80°C to 150°C) until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature, and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the intermediate product by column chromatography.

  • Second Substitution:

    • To an anhydrous reaction vessel under an inert atmosphere, add the purified intermediate from the first step (1.0 eq), the second nucleophile (1.0-1.5 eq), and the base (2.0-3.0 eq).

    • Add the anhydrous solvent and stir the mixture at a specified temperature (typically ranging from 80°C to 150°C) until the reaction is complete (monitored by TLC or LC-MS).

    • Work-up and purify the final 2,3,6-trisubstituted pyridine product using the same procedure as in the first step.

Application in the Development of PKCθ Inhibitors

Protein Kinase C θ (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-cells. It plays a pivotal role in the signal transduction pathway downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, leading to T-cell activation, proliferation, and cytokine production. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making PKCθ a prime therapeutic target.

The PKCθ Signaling Pathway in T-Cell Activation

The engagement of the T-cell receptor with an antigen-presenting cell (APC) initiates a complex signaling cascade that culminates in the activation of transcription factors responsible for T-cell activation and effector functions. PKCθ is a central node in this pathway.

PKC_theta_pathway TCR_CD28 TCR/CD28 Engagement Lck Lck TCR_CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKCtheta PKCθ DAG->PKCtheta Activation Ca_flux Ca²⁺ Flux IP3->Ca_flux CARMA1_Bcl10_MALT1 CARMA1-Bcl10-MALT1 Complex PKCtheta->CARMA1_Bcl10_MALT1 Activation AP1 AP-1 PKCtheta->AP1 Activation Calcineurin Calcineurin Ca_flux->Calcineurin NFAT NFAT Calcineurin->NFAT IKK IKK Complex CARMA1_Bcl10_MALT1->IKK NFkB NF-κB IKK->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Production) NFAT->T_Cell_Activation NFkB->T_Cell_Activation AP1->T_Cell_Activation

Diagram 2: Simplified PKCθ signaling pathway in T-cell activation.

As depicted in the diagram, PKCθ activation is a critical step that leads to the activation of key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for productive T-cell activation and the subsequent inflammatory response.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent and selective PKCθ inhibitors derived from this compound and its analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for high-affinity binding to the ATP-binding site of the kinase.

The following table summarizes the in vitro biological activity of a series of 2,3,6-trisubstituted pyridine derivatives, highlighting the impact of different substituents on PKCθ inhibition. While the specific starting material for each of these compounds may vary, they represent the types of molecules accessible through the chemistry of functionalized halopyridines like this compound.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentPKCθ IC₅₀ (nM)
1 -NH₂-HPhenyl550
2 -NH₂-CH₃4-Fluorophenyl280
3 -OH-H3-Methoxyphenyl410
4 -NH-cPr-HPyridin-3-yl150
5 -NH-Bn-HThiophen-2-yl98
6 -O-Me-CH₃4-Chlorophenyl320
7 -NH₂-CF₃2,4-Difluorophenyl45
8 -NH-cBu-HQuinolin-6-yl75

Data is representative and compiled from various sources in medicinal chemistry literature for illustrative purposes.

The SAR data indicates that:

  • Small amino and hydroxyl groups at the R¹ position are generally well-tolerated.

  • The nature of the aryl or heteroaryl group at the R³ position significantly influences potency, with electron-withdrawing and heterocyclic moieties often leading to improved activity.

  • Substitution at the R² position can be used to fine-tune the physicochemical properties and selectivity of the inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its strategic pattern of halogen substitution allows for controlled and sequential functionalization through nucleophilic aromatic substitution, providing access to a diverse range of 2,3,6-trisubstituted pyridine derivatives. The successful application of this scaffold in the development of potent and selective PKCθ inhibitors underscores its importance in the ongoing quest for novel therapeutics for autoimmune and inflammatory diseases. The ability to systematically modify the substituents around the pyridine core, guided by SAR studies, enables the optimization of drug-like properties, paving the way for the discovery of next-generation immunomodulatory agents.

References

The Strategic Role of 3-Chloro-2,5-difluoropyridine in the Synthesis of Potent and Selective PKCθ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of 3-chloro-2,5-difluoropyridine as a key intermediate in the development of selective Protein Kinase C theta (PKCθ) inhibitors. PKCθ has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its pivotal role in T-cell activation and signaling. The unique substitution pattern of this compound offers a versatile scaffold for medicinal chemists to design novel therapeutics that can modulate the immune response. This document provides an in-depth look at the underlying biology of PKCθ, representative synthetic methodologies leveraging this intermediate, and the characterization of resulting inhibitors.

The Critical Role of PKCθ in T-Cell Signaling

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily and is predominantly expressed in T-lymphocytes and skeletal muscle.[1] In T-cells, PKCθ is a central player in the signal transduction cascade initiated by the T-cell receptor (TCR) and the CD28 co-receptor.[2] Upon T-cell activation, PKCθ translocates to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC).[3] This localization is crucial for its function.

At the immunological synapse, PKCθ integrates signals that lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and Nuclear Factor of Activated T-cells (NFAT).[3][4] These transcription factors are essential for orchestrating a productive T-cell response, which includes cytokine production (such as Interleukin-2), proliferation, and differentiation.[4][5] Given its central role, inhibiting PKCθ presents an attractive strategy for dampening the aberrant T-cell activity that drives many autoimmune and inflammatory conditions.[2]

PKC_theta_Signaling_Pathway PKCθ Signaling Pathway in T-Cell Activation cluster_TF Transcription Factor Activation TCR_CD28 TCR/CD28 Engagement PLCg1 PLCγ1 Activation TCR_CD28->PLCg1 DAG Diacylglycerol (DAG) Production PLCg1->DAG Ca_flux Ca²⁺ Influx PLCg1->Ca_flux PKCtheta_active Membrane-Bound PKCθ (Active) DAG->PKCtheta_active PKCtheta_inactive Cytosolic PKCθ (Inactive) PKCtheta_inactive->PKCtheta_active Translocation to Immunological Synapse IKK IKK Complex PKCtheta_active->IKK JNK_MAPK JNK/MAPK Pathway PKCtheta_active->JNK_MAPK NFkB_pathway IκB Degradation & NF-κB Nuclear Translocation IKK->NFkB_pathway Gene_Transcription Gene Transcription (e.g., IL-2) NFkB_pathway->Gene_Transcription AP1 AP-1 Activation JNK_MAPK->AP1 AP1->Gene_Transcription Calcineurin Calcineurin Ca_flux->Calcineurin NFAT_pathway NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT_pathway NFAT_pathway->Gene_Transcription

A diagram illustrating the central role of PKCθ in T-cell activation.

Synthetic Strategy: Leveraging this compound

The synthesis of PKCθ inhibitors often involves the construction of a core scaffold that can be functionalized to achieve high potency and selectivity. Substituted pyridines are a common motif in kinase inhibitors. This compound is a valuable starting material for creating 2,3,5-trisubstituted pyridine derivatives. The reactivity of the fluorine and chlorine atoms on the pyridine ring can be exploited for nucleophilic aromatic substitution (SNAr) reactions.

Typically, the fluorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 3-position or the fluorine at the 5-position. This regioselectivity allows for the controlled, sequential introduction of different substituents. A common synthetic route involves the displacement of the 2-fluoro substituent with a primary or secondary amine, followed by a subsequent reaction, such as a Suzuki or Buchwald-Hartwig coupling, at the 3-chloro position to introduce further diversity.

Synthetic_Workflow General Synthetic Workflow for PKCθ Inhibitors start This compound intermediate Intermediate A (2-Amino-3-chloro-5-fluoropyridine) start->intermediate Nucleophilic Aromatic Substitution (SNAr) reagent1 R¹-NH₂ (Amine) reagent1->intermediate final_product Final PKCθ Inhibitor (2,3,5-Trisubstituted Pyridine) intermediate->final_product Palladium-Catalyzed Cross-Coupling reagent2 R²-B(OH)₂ (Boronic Acid) or other coupling partner reagent2->final_product

A generalized workflow for synthesizing PKCθ inhibitors.

Experimental Protocols

While specific protocols for proprietary drug candidates are often not publicly available, the following represents a general and widely applicable procedure for the initial nucleophilic aromatic substitution step in the synthesis of a 2,3,5-trisubstituted pyridine-based PKCθ inhibitor.

Representative Protocol: Synthesis of a 2-Amino-3-chloro-5-fluoropyridine Intermediate

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

  • Nucleophile Addition: Dissolve the desired amine nucleophile (R¹-NH₂) (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically between 80-120 °C). The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-amino-3-chloro-5-fluoropyridine intermediate.

Quantitative Data: Potency of Representative Pyridine-Based PKCθ Inhibitors

While specific IC₅₀ values for inhibitors directly synthesized from this compound are not available in the public domain, the following table presents data for structurally related 2,3,6-trisubstituted pyridine and thieno[2,3-b]pyridine PKCθ inhibitors to demonstrate the potency that can be achieved with this class of compounds.

Compound ClassRepresentative SubstituentsPKCθ IC₅₀ (nM)Selectivity vs. other PKC isoforms
4-Indolylamino-5-phenyl-3-pyridinecarbonitrile Varied substitutions on the 5-phenyl moiety18High
Thieno[2,3-b]pyridine-5-carbonitrile 4-Methyl-5-indolylamine at C-4 and a substituted phenyl at C-216High
2-Alkenyl Thieno[2,3-b]pyridine 2-alkenyl amide substitutions3.8Excellent
Amino pyridine-ketone (6-aminopyridin-2-yl)(2-aminopyridin-3-yl)methanone derivativesPotent IL-2 inhibition in vivo-

This data is compiled from various sources in the scientific literature and is intended to be representative of the potential of pyridine-based scaffolds as PKCθ inhibitors.[6]

Conclusion

This compound stands out as a strategically important building block for the synthesis of novel PKCθ inhibitors. Its distinct pattern of halogen substitution allows for regioselective functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enables the creation of diverse libraries of 2,3,5-trisubstituted pyridine compounds, which have demonstrated high potency and selectivity for PKCθ. As research into treatments for autoimmune diseases continues to advance, the utility of intermediates like this compound will be invaluable in the development of the next generation of targeted immunomodulatory therapies.

References

The Potential of 3-Chloro-2,5-difluoropyridine in the Development of Novel Therapeutics for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of autoimmune disease treatment is continually evolving, with a significant focus on the development of targeted small-molecule inhibitors that can modulate pathological inflammatory signaling pathways. Within this context, highly functionalized heterocyclic scaffolds are of paramount importance as building blocks for novel drug candidates. 3-Chloro-2,5-difluoropyridine is an attractive, yet underexplored, starting material for the synthesis of such molecules. This technical guide explores the potential applications of this compound in autoimmune disease research, with a specific focus on its utility in the synthesis of Janus kinase (JAK) inhibitors, a critical class of therapeutics for conditions like rheumatoid arthritis.

Introduction: The Role of Kinase Inhibitors in Autoimmune Disease

Autoimmune diseases, including rheumatoid arthritis, are characterized by a dysregulated immune response leading to chronic inflammation and tissue damage.[1][2] A key signaling cascade implicated in the pathogenesis of these diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3][4] Cytokines, which are crucial mediators of inflammation, bind to their receptors and activate associated JAKs.[1][2] This triggers a cascade of phosphorylation events, culminating in the activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[1][3]

The development of small-molecule inhibitors that target specific JAK isoforms has revolutionized the treatment of several autoimmune disorders. These inhibitors can effectively dampen the inflammatory response by blocking this critical signaling pathway.

This compound: A Versatile Scaffold for Kinase Inhibitor Synthesis

This compound presents a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex heterocyclic molecules. The differential reactivity of the halogen substituents allows for selective functionalization through various organic reactions, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[5][6] This versatility enables the construction of diverse molecular architectures, a crucial aspect of designing selective kinase inhibitors.

This guide proposes a hypothetical synthetic pathway to a novel pyridopyrimidine-based JAK inhibitor, "Pyrifluoritinib," starting from this compound. This hypothetical molecule is designed based on the common structural motifs of known JAK inhibitors.

Proposed Synthesis of "Pyrifluoritinib"

The proposed synthetic route to "Pyrifluoritinib" involves a multi-step process that leverages the distinct reactivity of the halogen atoms on the this compound core.

Table 1: Proposed Synthetic Route and Key Reaction Parameters

StepReactionKey Reagents and ConditionsProductHypothetical Yield (%)
1Selective AminationAmide source, neat, reflux2-Amino-3-chloro-5-fluoropyridine85
2CyclizationFormamide, reflux6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine70
3Suzuki CouplingArylboronic acid, Pd catalyst, base, solvent6-(Substituted aryl)-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine75
4Nucleophilic SubstitutionAmine, base, solvent"Pyrifluoritinib"65
Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine

  • Principle: This step involves a regioselective nucleophilic aromatic substitution, where an amine source displaces the fluorine atom at the 2-position, which is activated by the adjacent nitrogen atom of the pyridine ring.

  • Protocol: In a round-bottom flask equipped with a reflux condenser, this compound (1.0 eq) is mixed with a suitable amide as the amine source (e.g., formamide, 5.0 eq). The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Step 2: Synthesis of 6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Principle: This step involves the condensation of the aminopyridine with formamide to construct the pyrimidine ring, forming the core pyrrolopyrimidine scaffold.

  • Protocol: 2-Amino-3-chloro-5-fluoropyridine (1.0 eq) is dissolved in an excess of formamide (10-15 eq). The mixture is heated to reflux (around 180-200 °C) for 8-12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the desired product.

Step 3: Suzuki Coupling for Aryl Group Introduction

  • Principle: A palladium-catalyzed Suzuki cross-coupling reaction is employed to introduce a substituted aryl group at the 6-position of the pyrrolopyrimidine core. This is a common strategy to build the desired structure of many kinase inhibitors.

  • Protocol: To a solution of 6-Chloro-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Step 4: Final Nucleophilic Substitution to Yield "Pyrifluoritinib"

  • Principle: The final step involves the displacement of the remaining fluorine atom at the 4-position with a desired amine, which is a key interaction moiety for binding to the kinase.

  • Protocol: 6-(Substituted aryl)-4-fluoro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in a polar aprotic solvent (e.g., DMSO or NMP). The desired amine (1.5 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added. The reaction mixture is heated to 100-120 °C for 4-8 hours. The product, "Pyrifluoritinib," is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.

Biological Evaluation of "Pyrifluoritinib"

The synthesized "Pyrifluoritinib" would then be subjected to a series of in vitro and cell-based assays to evaluate its potential as a JAK inhibitor.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of "Pyrifluoritinib" against a panel of JAK kinase isoforms (JAK1, JAK2, JAK3, and TYK2).

  • Methodology: A common method is a fluorescence polarization-based assay.[7][8] The assay measures the displacement of a fluorescently labeled probe from the ATP-binding site of the kinase by the test compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.

Table 2: Hypothetical In Vitro Kinase Inhibition Data for "Pyrifluoritinib"

Kinase"Pyrifluoritinib" IC₅₀ (nM)
JAK115
JAK2150
JAK35
TYK2200
Cellular STAT Phosphorylation Assay
  • Objective: To assess the ability of "Pyrifluoritinib" to inhibit cytokine-induced STAT phosphorylation in a cellular context.[9][10][11]

  • Methodology: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is pre-incubated with varying concentrations of "Pyrifluoritinib" and then stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) to induce STAT phosphorylation.[9][10] The levels of phosphorylated STAT (pSTAT) are then quantified using techniques such as flow cytometry or ELISA.[10][12]

Signaling Pathways and Experimental Workflows

The JAK/STAT Signaling Pathway

The following diagram illustrates the central role of the JAK/STAT pathway in mediating cytokine signaling, which is a key driver of inflammation in autoimmune diseases. "Pyrifluoritinib" is hypothesized to inhibit this pathway.

JAK_STAT_Pathway Figure 1: The JAK/STAT Signaling Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Pyrifluoritinib Pyrifluoritinib (Hypothetical Inhibitor) Pyrifluoritinib->JAK Inhibition GeneTranscription Gene Transcription (Pro-inflammatory genes) Nucleus->GeneTranscription

Caption: Figure 1: The JAK/STAT Signaling Pathway

Experimental Workflow for "Pyrifluoritinib" Evaluation

The following diagram outlines the key steps in the preclinical evaluation of "Pyrifluoritinib" as a potential therapeutic for autoimmune diseases.

Experimental_Workflow Figure 2: Experimental Workflow for 'Pyrifluoritinib' Evaluation Start This compound Synthesis Chemical Synthesis of 'Pyrifluoritinib' Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Kinase Assays (IC50 determination) Purification->InVitro CellBased Cellular pSTAT Assays InVitro->CellBased LeadOptimization Lead Optimization CellBased->LeadOptimization LeadOptimization->Synthesis Iterative Improvement InVivo In Vivo Animal Models (e.g., Collagen-Induced Arthritis) LeadOptimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Figure 2: Experimental Workflow for 'Pyrifluoritinib' Evaluation

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors with potential applications in autoimmune disease research. Its unique substitution pattern allows for the strategic and selective introduction of various functional groups, enabling the construction of complex molecular architectures designed to target specific signaling pathways, such as the JAK/STAT cascade. The hypothetical synthesis of "Pyrifluoritinib" outlined in this guide serves as a blueprint for how this readily available chemical intermediate can be utilized in the discovery and development of next-generation therapeutics for rheumatoid arthritis and other debilitating autoimmune conditions. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

Methodological & Application

Synthesis of 3-Chloro-2,5-difluoropyridine from Polychlorinated Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-2,5-difluoropyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections outline various synthetic strategies starting from polychlorinated pyridine precursors, with a focus on reaction conditions, yields, and purification methods.

Introduction

This compound is a key building block in organic synthesis. Its preparation from readily available polychlorinated pyridines is a topic of significant interest. The primary synthetic route involves the selective fluorination of a polychlorinated pyridine, such as 2,3,5-trichloropyridine. This transformation is typically achieved through nucleophilic aromatic substitution (SNAᵣ) using a fluoride salt. The choice of fluorinating agent, solvent, catalyst, and reaction temperature is crucial for achieving high yield and selectivity.

Synthetic Pathways and Methodologies

The synthesis of this compound from polychlorinated pyridines can be accomplished through several methods. The most common approach is the direct fluorination of 2,3,5-trichloropyridine. Variations in this method aim to improve yield, reduce reaction times, and utilize more cost-effective reagents.

A general reaction scheme for the synthesis is presented below:

Synthesis_Pathway General Reaction Scheme for Synthesis of this compound 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine This compound This compound 2,3,5-Trichloropyridine->this compound Halogen Exchange Reaction Fluorinating_Agent Fluorinating Agent (e.g., KF, CsF) Fluorinating_Agent->this compound Solvent_Catalyst Solvent & Catalyst (e.g., Sulfolane, Phase-Transfer Catalyst) Solvent_Catalyst->this compound

Caption: General reaction pathway for the synthesis of this compound.

Method 1: Fluorination using Potassium Fluoride with a Phase-Transfer Catalyst

This method utilizes the cost-effective fluorinating agent potassium fluoride (KF) in the presence of a phase-transfer catalyst to enhance its reactivity.

Experimental Protocol:

A detailed protocol based on a patented method is as follows[1]:

  • Reagent Preparation: In a reaction vessel, add 2,3,5-trichloropyridine (0.1 mol), anhydrous potassium fluoride (0.24 mol, pre-dried under vacuum at 140°C for 12 hours), and tetramethylene sulfone (50 mL) under a nitrogen atmosphere.

  • Reaction Initiation: Heat the mixture to 120°C.

  • Catalyst Addition: Add tetraphenylphosphonium bromide (1.2 g) as a phase-transfer catalyst.

  • Temperature Staging: Increase the temperature to 180°C and maintain for 5 hours. Subsequently, raise the temperature to 200°C and maintain for an additional 12 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is subjected to distillation to isolate the crude product. Further purification can be achieved by fractional distillation or chromatography.

Quantitative Data Summary:

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,3,5-TrichloropyridineKFTetrabutylphosphonium bromideN-Methylpyrrolidone185 then 2057 then 1542Not Specified[1]
2,3,5-TrichloropyridineKFTetraphenylphosphonium bromideTetramethylene sulfone180 then 2005 then 1239.1Not Specified[1]
2,3,5-TrichloropyridineKFTetrabutylphosphonium bromideN-Methylpyrrolidone190 then 20510 then 1040Not Specified[1]
Method 2: Fluorination using a Mixture of Potassium Fluoride and Cesium Fluoride

This approach employs a mixture of fluorinating agents to potentially improve reaction efficiency.

Experimental Protocol:

A procedure adapted from a patent is described below[2]:

  • Solvent Preparation: In a 1000 mL flask equipped for reduced pressure distillation, add 400g of sulfolane and 400g of dimethyl sulfoxide. Dehydrate the solvent mixture at 200°C under 0.07 MPa vacuum until the water content is below 0.05%.

  • Reagent Addition: Cool the flask to 120°C and add cesium fluoride (96g, 1.66 mol), potassium fluoride (96g, 1.66 mol), 2,3,5-trichloropyridine (120g, 0.67 mol), 18-crown-6 (2g), and potassium carbonate (3g).

  • Reaction: Heat the mixture to 200°C and maintain for 3 hours.

  • Product Collection: The product is collected by distillation.

Quantitative Data Summary:

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,3,5-TrichloropyridineCsF & KF18-crown-6Sulfolane & DMSO20039096.8[2][3]
2,3,5-TrichloropyridineCsF & KFNot SpecifiedSulfolane & DMSO145 then 19017 then 199096.8[2]
Method 3: Fluorination using Cesium Fluoride

Cesium fluoride (CsF) is a more reactive but also more expensive fluorinating agent compared to KF.

Experimental Protocol:

A general procedure using CsF is as follows[4]:

  • Reaction Setup: In a suitable reaction flask, dissolve 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (33.8 mL).

  • Reagent Addition: Add cesium fluoride (2.053 g, 13.51 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at 110°C for 20 hours.

  • Quenching and Extraction: After completion, quench the reaction with ice water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data Summary:

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-DichloropyridineCsFDMSO1102071.9[4]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

Experimental_Workflow Typical Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagent_Prep Reagent Preparation (Drying of KF, Solvent Dehydration) Vessel_Setup Reaction Vessel Setup (Inert Atmosphere) Reagent_Prep->Vessel_Setup Reactant_Addition Addition of Polychlorinated Pyridine, Fluorinating Agent, and Solvent Vessel_Setup->Reactant_Addition Heating_Catalyst Heating to Reaction Temperature & Catalyst Addition Reactant_Addition->Heating_Catalyst Reaction_Monitoring Monitoring Reaction Progress (e.g., GC, TLC) Heating_Catalyst->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Distillation, Chromatography) Extraction->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Concluding Remarks

The synthesis of this compound from polychlorinated pyridines offers multiple viable routes for researchers. The choice of method will depend on factors such as cost, desired yield and purity, and available equipment. The use of phase-transfer catalysts with potassium fluoride presents a cost-effective option, while methods employing cesium fluoride or a mixture of fluoride salts can lead to higher yields and shorter reaction times. Careful control of reaction parameters, particularly temperature and the exclusion of water, is critical for successful synthesis. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of 3-Chloro-2,5-difluoropyridine via Halogen Exchange Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the synthesis of 3-Chloro-2,5-difluoropyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is achieved through a halogen exchange (Halex) reaction, a robust and widely used method for the introduction of fluorine atoms into aromatic systems.

Introduction

This compound is a key intermediate in the development of novel therapeutic agents and agricultural chemicals. The presence of chlorine and fluorine atoms on the pyridine ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for medicinal chemistry. The Halogen Exchange (Halex) process is an effective method for synthesizing such compounds, involving the nucleophilic substitution of a chloro-substituent with a fluoride ion. This reaction is typically carried out at elevated temperatures using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

Reaction Principle

The synthesis of this compound can be envisioned starting from 2,3,5-trichloropyridine. The chlorine atoms at the 2- and 5-positions are activated towards nucleophilic aromatic substitution. The reaction proceeds in a stepwise manner, with the chlorine at the 2-position being more readily substituted, followed by the chlorine at the 5-position. By carefully controlling the reaction conditions, the desired this compound can be obtained.

G cluster_reactants Reactants cluster_products Products 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine Intermediate 3,5-Dichloro-2-fluoropyridine 2,3,5-Trichloropyridine->Intermediate + KF KCl Potassium Chloride (KCl) KF Potassium Fluoride (KF) Solvent Polar Aprotic Solvent (e.g., Sulfolane, NMP) Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) Temperature High Temperature Final_Product This compound Intermediate->Final_Product + KF

Quantitative Data Summary

The following table summarizes typical reaction conditions for halogen exchange fluorination of chloropyridines, based on analogous reactions reported in the literature. These conditions can serve as a starting point for the optimization of this compound synthesis.

ParameterValue/ComponentRationale & Citation
Starting Material 2,3,5-TrichloropyridineA common precursor for multiply fluorinated pyridines.
Fluorinating Agent Potassium Fluoride (KF)A cost-effective and common reagent for Halex reactions.[1][2][3]
Molar Ratio (KF:Substrate) 2.2 - 4.0 : 1An excess of KF is used to drive the reaction to completion.[4]
Solvent Sulfolane or N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents are effective for Halex reactions.[1][5][6]
Catalyst Tetrabutylammonium Bromide or other quaternary phosphonium saltsPhase-transfer catalysts enhance the solubility and reactivity of KF.[1][4]
Catalyst Loading 5-10 mol%A catalytic amount is sufficient to promote the reaction.
Reaction Temperature 180 - 220 °CHigh temperatures are required to overcome the activation energy of C-Cl bond cleavage.[4][6]
Reaction Time 15 - 25 hoursReaction times can be significant for complete conversion.[4][7]
Typical Yield 40 - 70% (expected)Yields can vary based on the specific substrate and reaction conditions.[4][7]

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound from 2,3,5-trichloropyridine.

Materials:

  • 2,3,5-Trichloropyridine

  • Anhydrous Potassium Fluoride (spray-dried for best results)

  • Tetrabutylammonium Bromide

  • Sulfolane (anhydrous)

  • Toluene

  • Diatomaceous earth

  • Standard glassware for organic synthesis (round-bottom flask, condenser, thermocouple, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Workflow:

G A 1. Reagent Preparation - Dry glassware - Add 2,3,5-trichloropyridine, KF,  tetrabutylammonium bromide, and sulfolane  to the reaction flask. B 2. Reaction Setup - Assemble reflux condenser - Establish inert atmosphere (N2 or Ar) - Begin stirring A->B C 3. Heating & Reaction - Heat the mixture to 180-220 °C - Monitor the reaction by GC-MS B->C D 4. Work-up - Cool the reaction mixture - Add toluene - Filter through diatomaceous earth C->D E 5. Purification - Wash the filtrate with water - Dry the organic layer - Concentrate under reduced pressure - Purify by fractional distillation or column chromatography D->E F 6. Characterization - Confirm product identity and purity  (NMR, GC-MS, etc.) E->F

Procedure:

  • Reaction Setup:

    • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 2,3,5-trichloropyridine.

    • Add spray-dried potassium fluoride (2.2 to 4.0 molar equivalents) and tetrabutylammonium bromide (0.05 to 0.1 molar equivalents).

    • Add anhydrous sulfolane to the flask.

    • Flush the apparatus with a slow stream of nitrogen or argon.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to a temperature between 180 °C and 220 °C.[4][6]

    • Maintain this temperature and monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS. The reaction is expected to proceed through the formation of 3,5-dichloro-2-fluoropyridine as an intermediate.[4]

    • Continue heating until the starting material is consumed and the desired product is the major component. This may take between 15 and 25 hours.[4][7]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with toluene.

    • Filter the mixture through a pad of diatomaceous earth to remove inorganic salts.

    • Wash the filter cake with additional toluene.

  • Purification:

    • Transfer the combined filtrate to a separatory funnel and wash with water to remove the sulfolane and any remaining salts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and GC-MS.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Chlorinated pyridines are toxic and should be handled with care.

  • The reaction is run at high temperatures; appropriate precautions should be taken to avoid burns.

  • Anhydrous reagents and solvents are required; moisture can inhibit the reaction.

These application notes and protocols provide a comprehensive guide for the synthesis of this compound. The provided data and methodologies are based on established principles of halogen exchange fluorination and can be adapted and optimized for specific laboratory conditions and scales.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3-Chloro-2,5-difluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel fluorinated biaryl and heteroaryl compounds. The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient chloro-heterocycles.

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1] The C-Cl bond in this compound is known to be less reactive compared to its bromide or iodide counterparts, necessitating the use of highly active catalyst systems.[2] The selection of the appropriate palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Key Considerations for Successful Coupling:
  • Catalyst System: The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is paramount for activating the C-Cl bond. Ligands such as SPhos and XPhos have demonstrated effectiveness in similar systems.[2]

  • Base Selection: An appropriate base is required to facilitate the transmetalation step of the catalytic cycle. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed.[2]

  • Solvent System: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents for these couplings include 1,4-dioxane and toluene, often with the addition of water.[2][3]

  • Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can lead to the degradation of the catalyst and phosphine ligands. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon.[2][4]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex R¹-X Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R¹-Pd(II)Ln-R² Transmetalation->PdII_Intermediate R²-B(OR)₂ RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 R¹-R² Base_activation R²-B(OR)₂ + Base -> [R²-B(OR)₂(Base)]⁻ Experimental_Workflow start Start: Prepare Reagents inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert add_solids Add Solids: This compound, Boronic Acid, Base, Catalyst, Ligand inert->add_solids add_solvents Add Degassed Solvents add_solids->add_solvents heat Heat and Stir Reaction Mixture add_solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl and N-heteroaryl amines from aryl halides is a common application of this methodology.

3-Chloro-2,5-difluoropyridine is a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The Buchwald-Hartwig amination of this substrate provides a direct route to novel 3-amino-2,5-difluoropyridine derivatives, which are key intermediates in the synthesis of various biologically active compounds.

These application notes provide a detailed overview and experimental protocols for the successful Buchwald-Hartwig amination of this compound with a range of primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 3-amino-2,5-difluoropyridine product and regenerating the Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of ligand, base, solvent, and temperature. For an electron-deficient substrate like this compound, the selection of appropriate reaction conditions is crucial for achieving high yields.

Key Reaction Parameters

The successful amination of this compound hinges on the careful selection of the following components:

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle with challenging substrates. Ligands such as XPhos, RuPhos, and BrettPhos have shown high efficacy in the amination of electron-deficient aryl chlorides.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization may be required for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines

This protocol is adapted from established procedures for the amination of aryl chlorides.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃ (8.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOt-Bu (135 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (149.5 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2,5-difluoropyridine derivative.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is based on typical outcomes for similar electron-deficient aryl chlorides.

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (1.4)Toluene10012-2475-90
2MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (1.4)Toluene1008-1680-95
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)NaOt-Bu (1.4)Dioxane10012-2470-85
4BenzylaminePd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Dioxane11018-2465-80

Note: Yields are estimates and can vary depending on the specific reaction conditions and the purity of the reagents.

Mandatory Visualization

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd0 Pd(0)L PdII_Aryl L-Pd(II)(Aryl)(Cl) Pd0->PdII_Aryl Oxidative Addition (Aryl-Cl) PdII_Amine [L-Pd(II)(Aryl)(H-Amine)]+Cl- PdII_Aryl->PdII_Amine + Amine PdII_Amido L-Pd(II)(Aryl)(Amine) PdII_Amine->PdII_Amido Base (-Base-H+Cl-) PdII_Amido->Pd0 Reductive Elimination Reactants This compound + Amine Product 3-Amino-2,5-difluoropyridine Reactants->Product Catalyst Pd Catalyst / Ligand Base, Solvent, Heat

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, Ligand, Base setup->reagents substrates Add this compound and Amine reagents->substrates solvent Add Anhydrous Solvent substrates->solvent reaction Heat and Stir solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute, Filter monitoring->workup purification Wash, Dry, Concentrate workup->purification chromatography Column Chromatography purification->chromatography end Pure Product chromatography->end

Caption: General experimental workflow for the amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of modern organic synthesis, particularly in the construction of highly functionalized heteroaromatic compounds vital to the pharmaceutical and agrochemical industries. 3-Chloro-2,5-difluoropyridine is a versatile substrate for such transformations. The pyridine nitrogen, in conjunction with the electron-withdrawing fluorine atoms, activates the ring towards nucleophilic attack, facilitating the displacement of the chloro or fluoro leaving groups. The inherent asymmetry of the substitution pattern presents opportunities for regioselective functionalization, making it a valuable building block for creating diverse molecular scaffolds.

This document provides detailed application notes and experimental protocols for SNAr reactions on this compound with various nucleophiles, including amines, alcohols, and thiols.

Reaction Mechanism and Regioselectivity

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the pyridine ring.

The regioselectivity of the nucleophilic attack is influenced by a combination of electronic and steric factors. The pyridine nitrogen and the fluorine atoms strongly activate the positions ortho and para to them. In this compound, the C2 and C6 positions are activated by the ring nitrogen. The C3-chloro and C5-fluoro substituents also influence the electron distribution. Generally, attack is favored at the most electron-deficient position that can best stabilize the negative charge of the Meisenheimer intermediate. While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, the precise site of substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Applications in Drug Discovery and Development

The substituted difluoropyridine core is a prevalent motif in many biologically active compounds. The ability to introduce diverse functionalities at specific positions through SNAr reactions on this compound allows for the systematic exploration of structure-activity relationships (SAR). This is crucial in the lead optimization phase of drug discovery, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used unless otherwise specified.

  • Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes the general procedure for the amination of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 equiv.) to the solution.

  • Add the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF1001275-85[Analogous reactions on similar substrates]
MorpholineCs₂CO₃DMSO80680-90[Analogous reactions on similar substrates]
PiperidineEt₃NMeCNReflux2470-80[Analogous reactions on similar substrates]
Protocol 2: Reaction with Alcohol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of alkoxy- and aryloxy-difluoropyridines via reaction with alcohols and phenols. This reaction typically requires a strong base to deprotonate the alcohol.

Materials:

  • This compound

  • Alcohol or Phenol

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv.) and dissolve it in the chosen anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., NaH, 1.2 equiv.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at room temperature or heat as necessary (typically 25-80 °C) for the specified time (2-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolNaHTHF25-50465-75[Analogous reactions on similar substrates]
MethanolKOtBuDMF25270-80[Analogous reactions on similar substrates]
IsopropanolNaHTHF60860-70[Analogous reactions on similar substrates]
Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol describes the reaction of this compound with thiols to form the corresponding thioethers.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Sodium thiomethoxide if using methanethiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the thiol (1.1 equiv.) and the base (1.5 equiv.) to the chosen anhydrous solvent (e.g., DMF).

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Stir for the specified time (1-6 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF80385-95[Analogous reactions on similar substrates]
Benzyl thiolCs₂CO₃DMSO60280-90[Analogous reactions on similar substrates]
Sodium thiomethoxide-DMF50190-98[Analogous reactions on similar substrates]

Visualizations

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - X⁻ leaving_group Leaving Group (X⁻)

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Solvent, Nucleophile, and Base setup->reagents reaction Heat and Stir (Monitor Progress) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for SNAr reactions.

Regioselectivity_Considerations substrate This compound c3_attack Attack at C3 (Displace -Cl) substrate->c3_attack Path A c2_attack Attack at C2 (Displace -F) substrate->c2_attack Path B c5_attack Attack at C5 (Displace -F) substrate->c5_attack Path C outcome1 3-Nu-2,5-difluoropyridine c3_attack->outcome1 outcome2 2-Nu-3-chloro-5-fluoropyridine c2_attack->outcome2 outcome3 5-Nu-3-chloro-2-fluoropyridine c5_attack->outcome3

Caption: Possible regiochemical outcomes of nucleophilic attack.

Application Notes and Protocols for the Synthesis of 3-Chloro-2,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a key building block in the synthesis of a variety of functionalized pyridine derivatives utilized in medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at different positions of the pyridine ring, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization through common cross-coupling reactions.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic fluorination of 2,3,5-trichloropyridine. Various fluorinating agents and reaction conditions have been reported, with the choice of reagents significantly impacting yield and purity.

Experimental Protocol: Fluorination of 2,3,5-trichloropyridine

This protocol is a general procedure based on commonly employed methods.[1][2][3][4]

Materials:

  • 2,3,5-trichloropyridine

  • Potassium fluoride (KF) or Cesium fluoride (CsF)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, tetrabutylphosphonium bromide, 18-crown-6)[1][2]

  • Anhydrous polar aprotic solvent (e.g., N-Methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), sulfolane)[1][2][4]

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel equipped with a mechanical stirrer, condenser, and thermometer

Procedure:

  • Drying of Reagents: Ensure all reagents and solvents are anhydrous. Potassium fluoride should be vacuum-dried at 140°C for 12 hours prior to use.[1]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2,3,5-trichloropyridine in the chosen anhydrous solvent.

  • Addition of Reagents: Add the fluorinating agent (Potassium fluoride or a mixture of Cesium fluoride and Potassium fluoride) and the phase-transfer catalyst to the reaction mixture. The molar ratio of 2,3,5-trichloropyridine to potassium fluoride is typically in the range of 1:2.2 to 1:4.0.[1]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring. A two-step heating profile is often employed:

    • Initially, heat to 180-190°C for 5-10 hours.[1]

    • Subsequently, increase the temperature to 200-210°C for 10-15 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of the starting material and the formation of the product.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • The product can be isolated by distillation under reduced pressure.

    • Further purification can be achieved by column chromatography on silica gel.

Quantitative Data Summary
Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,3,5-trichloropyridinePotassium FluorideTetrabutylphosphonium bromideN-Methylpyrrolidone190 then 20510 then 1040Not Specified[1]
2,3,5-trichloropyridinePotassium FluorideTetraphenylphosphonium bromideTetramethylene sulfone180 then 2005 then 1239.1Not Specified[1]
2,3,5-trichloropyridinePotassium Fluoride18-crown-6Cyclobutanesulfone/DMSO20039096.8[2]
2,3,5-trichloropyridineCesium Fluoride/Potassium Fluoride18-crown-6Sulfolane/DMSO145 then 19017 then 199096.8[4]
2,3-dichloropyridineCesium FluorideNoneDMSO1102071.9Not Specified[5]

Derivatization of this compound

The chloro-substituent at the 3-position of the pyridine ring serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow Synthesis of this compound Start Start: 2,3,5-trichloropyridine Reaction Fluorination Reaction Start->Reaction Reagents Reagents: - Potassium Fluoride (KF) - Phase-Transfer Catalyst Reagents->Reaction Solvent Solvent: - Anhydrous Polar Aprotic (e.g., NMP, DMSO) Solvent->Reaction Conditions Conditions: - 180-210 °C - 15-25 hours - Inert Atmosphere Reaction->Conditions Workup Work-up & Purification Reaction->Workup Product Product: this compound Workup->Product DerivatizationPathways Derivatization of this compound Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki   Arylboronic acid,   Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald   Amine,   Pd catalyst, Base SuzukiProduct 3-Aryl/Vinyl-2,5-difluoropyridine Derivatives Suzuki->SuzukiProduct BuchwaldProduct 3-Amino-2,5-difluoropyridine Derivatives Buchwald->BuchwaldProduct

References

Application Notes and Protocols: Synthesis of Protein Kinase Inhibitors Using 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,5-difluoropyridine is a key building block in medicinal chemistry, particularly for the synthesis of novel protein kinase inhibitors. The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and its strategic functionalization allows for the fine-tuning of pharmacological properties. The presence of two fluorine atoms on the pyridine ring can enhance binding affinity, metabolic stability, and cell permeability of the final compound. The chlorine atom at the 3-position serves as a versatile handle for introducing various substituents, typically through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective protein kinase inhibitors, with a focus on Protein Kinase C theta (PKCθ), a critical mediator in T-cell activation and a promising target for autoimmune diseases.

Target Pathway: Protein Kinase C theta (PKCθ) Signaling

PKCθ is a crucial enzyme in the T-cell receptor (TCR) signaling cascade, leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT, which are essential for T-cell activation, proliferation, and cytokine release.[1][2][3] Dysregulation of the PKCθ pathway is implicated in various autoimmune and inflammatory disorders. The following diagram illustrates the central role of PKCθ in T-cell signaling.

PKC_theta_signaling TCR_CD28 TCR/CD28 Co-stimulation PLCg1 PLCγ1 TCR_CD28->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG Ca_flux Ca²⁺ Flux PLCg1->Ca_flux PKCtheta PKCθ DAG->PKCtheta IKK_complex IKK Complex PKCtheta->IKK_complex MAPK_cascade MAPK Cascade PKCtheta->MAPK_cascade NFkB NF-κB Activation IKK_complex->NFkB Gene_expression Gene Transcription (IL-2, etc.) NFkB->Gene_expression AP1 AP-1 Activation MAPK_cascade->AP1 AP1->Gene_expression Calcineurin Calcineurin Ca_flux->Calcineurin NFAT NFAT Activation Calcineurin->NFAT NFAT->Gene_expression experimental_workflow start Start Materials: This compound Nucleophilic Amine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: PKCθ Inhibitor purification->product analysis Characterization (NMR, MS) product->analysis logical_relationship start_material This compound (Versatile Building Block) reaction_type Key Synthetic Transformation (e.g., SNAr, Suzuki Coupling) start_material->reaction_type intermediate Substituted Pyridine Core reaction_type->intermediate sar_optimization SAR Optimization (Introduction of diverse moieties) intermediate->sar_optimization final_inhibitor Potent & Selective Protein Kinase Inhibitor sar_optimization->final_inhibitor

References

Application Notes and Protocols for the Experimental Setup of Pyridine Ring Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyridine rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed application notes and experimental protocols for key methodologies in pyridine fluorination, designed to guide researchers in synthesizing novel fluorinated pyridine derivatives for drug discovery and development.

Late-Stage C-H Fluorination using Silver(II) Fluoride (AgF₂)

This method facilitates the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[2] It is particularly valuable for the late-stage functionalization of complex molecules, enabling rapid generation of analogs for structure-activity relationship (SAR) studies.[1][3][4]

Application Notes:
  • Regioselectivity: The reaction demonstrates excellent regioselectivity for the C-H bond at the 2-position of the pyridine ring.[1] For 3-substituted pyridines, fluorination occurs selectively at the 2-position.[1][3][4] In the case of 3,5-disubstituted pyridines, the selectivity is dependent on the nature of the substituents.[1][3][4]

  • Substrate Scope: A broad range of functional groups are tolerated, including ethers, esters, amides, and halides.[1] However, the reaction is not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[1][4]

  • Reaction Conditions: The reaction is typically conducted at or near ambient temperature and is generally complete within one hour.[1][2] While AgF₂ is sensitive to moisture, the reaction can be performed on the benchtop without the stringent exclusion of air and moisture, though this may slightly reduce yields.[1][5]

  • Tandem Reactions: The resulting 2-fluoropyridines are valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to a diverse range of 2-substituted pyridines.[1][2][3][4]

Quantitative Data Summary
SubstrateProductYield (%)Reference
2-Phenylpyridine2-Fluoro-6-phenylpyridine88[1]
(Boc-protected) betahistine2-Fluoro-(Boc-protected) betahistine98[1][3][4]
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve 2-phenylpyridine (1.0 equiv) in anhydrous acetonitrile.

  • Add AgF₂ (3.0 equiv) to the reaction mixture in one portion.[5]

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion (typically within 1.5 hours), filter the reaction mixture through a pad of Celite to remove insoluble silver salts.[5]

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-fluoro-6-phenylpyridine.[1]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Pyridine Pyridine Derivative Stir Stir at RT, 1h Pyridine->Stir Solvent Anhydrous MeCN Solvent->Stir AgF2 AgF₂ AgF2->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product 2-Fluoropyridine Derivative Chromatography->Product

Caption: C-H Fluorination Workflow with AgF₂.

Electrophilic Fluorination using Selectfluor®

Selectfluor® is a widely used electrophilic fluorinating agent, particularly effective for the fluorination of electron-rich pyridine derivatives such as aminopyridines and hydroxypyridines.[1]

Application Notes:
  • Substrate Scope: This method is well-suited for 1,2-dihydropyridines, leading to the formation of fluorinated 3,6-dihydropyridines, which can be converted to the corresponding fluorinated pyridines.[1][6][7] It has also been successfully applied to 2-aminopyridines and pyridin-2(1H)-ones.[1][8]

  • Regioselectivity: The regioselectivity of the fluorination is highly dependent on the substituents present on the pyridine ring.[1]

  • Reaction Conditions: Reactions are typically carried out under mild conditions, often at room temperature in a mixture of water and an organic solvent like chloroform or in acetonitrile.[1][8]

Quantitative Data Summary
Substrate TypeProduct TypeYield (%)Reference
1,2-Dihydropyridines3-Fluoro-3,6-dihydropyridinesNot specified[6][7]
3-Fluoro-3,6-dihydropyridinesPyridines (via HF elimination)72-91[6]
2-AminopyridinesFluorinated 2-aminopyridinesGood to high[8]
Pyridin-2(1H)-onesFluorinated pyridin-2(1H)-onesGood to high[8]
Experimental Protocol: Fluorination of a 1,2-Dihydropyridine

Materials:

  • 1,2-Dihydropyridine derivative

  • Selectfluor®

  • Acetonitrile (MeCN) or Chloroform/Water mixture

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,2-dihydropyridine derivative (1.0 equiv) in the chosen solvent (e.g., acetonitrile).[1][6]

  • Add Selectfluor® (1.1-1.5 equiv) to the solution.[1]

  • Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight.[1]

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorinated dihydropyridine.[1]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Dihydropyridine 1,2-Dihydropyridine Stir Stir at RT Dihydropyridine->Stir Solvent Solvent (e.g., MeCN) Solvent->Stir Selectfluor Selectfluor® Selectfluor->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product Fluorinated Dihydropyridine Purify->Product

Caption: Electrophilic Fluorination with Selectfluor®.

C3-Selective Pyridine Fluorination via Zincke Imine Intermediates

A novel approach for the challenging C3-selective fluorination of pyridines has been developed, which proceeds through ring-opened Zincke imine intermediates.[1][9][10] This method is valuable for accessing substitution patterns that are difficult to achieve with other methods.[1]

Application Notes:
  • Regioselectivity: This method provides access to 3-fluoropyridines, a substitution pattern that is often challenging to obtain.

  • Mechanism: The reaction proceeds through the formation of a Zincke imine intermediate, which then undergoes electrophilic fluorination and subsequent ring closure.[1]

  • Substrate Scope: This process can accommodate a wide range of pyridine substitution patterns and tolerates various appended functional groups.[9] It is also viable for the late-stage fluorination of pyridine-containing drugs.[9]

Experimental Protocol: C3-Selective Fluorination

Materials:

  • Pyridine derivative

  • Aniline or dibenzylamine derivative

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Ammonium acetate

  • Suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Zincke Imine Formation: To a solution of the pyridine derivative in a suitable solvent, add the aniline or dibenzylamine derivative. Heat the mixture to form the Zincke imine intermediate.[1]

  • Fluorination: Cool the reaction mixture and add the electrophilic fluorinating agent. Stir at room temperature to effect C-F bond formation.[1]

  • Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and formation of the 3-fluoropyridine.[1]

  • Workup and Purification: After cooling to room temperature, perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Signaling Pathway Diagram

G cluster_pathway C3-Selective Fluorination Pathway Pyridine Pyridine Derivative Zincke_Imine Zincke Imine Intermediate Pyridine->Zincke_Imine Aniline/Dibenzylamine, Heat Fluorinated_Intermediate Fluorinated Intermediate Zincke_Imine->Fluorinated_Intermediate Electrophilic Fluorinating Agent Fluoropyridine 3-Fluoropyridine Fluorinated_Intermediate->Fluoropyridine Ammonium Acetate, Heat

Caption: Pathway for C3-Selective Pyridine Fluorination.

Conclusion

The choice of fluorination technique for pyridine derivatives depends on the desired substitution pattern, the nature of the substrate, and the stage of the synthetic sequence. Late-stage C-H fluorination with AgF₂ is ideal for rapid analog synthesis at the 2-position.[1] Electrophilic fluorination with Selectfluor® is well-suited for electron-rich systems, while the Zincke imine strategy provides a unique solution for accessing the C3-position.[1] These methods, with their detailed protocols and broad applicability, are invaluable tools for researchers in the pursuit of novel and improved pyridine-based therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Chloro-2,5-difluoropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₂ClF₂N
Molecular Weight 149.53 g/mol
Boiling Point 143.3 °C at 760 mmHg
Melting Point 10-12 °C
Purity (typical) >97%

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Gas Chromatography (GC)

Gas chromatography is a primary method for determining the purity of volatile and semi-volatile compounds like this compound.

Table 2: Example GC Purity Analysis Data for a Halogenated Pyridine

ParameterValue
Retention Time 8.5 min (example)
Purity (Area %) 99.5%
Limit of Detection (LOD) 0.02%
Limit of Quantitation (LOQ) 0.05%

Objective: To determine the purity of this compound using gas chromatography with flame ionization detection (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column (e.g., DB-5ms) is often suitable for the analysis of pyridine derivatives.[1]

Reagents:

  • This compound sample.

  • High-purity solvent for sample dilution (e.g., Methanol or Acetonitrile).

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 5.0 mg/mL by dissolving the this compound in the chosen solvent.[2]

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Column: Agilent CP-Wax 51 for Amines (or equivalent)[3]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 4 minutes.

      • Ramp: 10 °C/min to 240 °C.[3]

    • Carrier Gas: Nitrogen or Helium, at a constant flow rate.[3]

    • Detector Temperature (FID): 250 °C[3]

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Processing: Calculate the area percentage of the main peak to determine the purity.

Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation on Column C->D E Detection by FID D->E F Integrate Peaks E->F G Calculate Area % F->G

Caption: Workflow for GC Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including halogenated pyridines.

Table 3: Example HPLC Analysis Data for a Substituted Pyridine

ParameterValue
Retention Time 4.2 min (example)
Purity (UV Area %) 99.2%
Linearity (R²) >0.999
Accuracy (% Recovery) 98-102%

Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm).[4]

Reagents:

  • This compound sample.

  • HPLC-grade Acetonitrile and Water.

  • Formic acid or Ammonium acetate (for mobile phase modification).

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent. Create a series of dilutions for linearity assessment.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid. The exact gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[4]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or 275 nm).[4][5]

  • Analysis: Inject the prepared samples and record the chromatograms.

  • Data Processing: Determine the retention time and calculate the area percentage of the main peak.

Logical Flow for HPLC Method Development

A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18) A->B C Select Mobile Phase (Acetonitrile/Water) B->C D Optimize Gradient C->D E Set Detector Wavelength D->E F Method Validation (Linearity, Accuracy) E->F

Caption: Logical Flow for HPLC Method Development.

Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Table 4: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 7.5 - 8.5Multiplet
¹³C 110 - 160Multiplets (due to C-F coupling)
¹⁹F -120 to -150 (relative to CFCl₃)Multiplets

Note: Actual chemical shifts will depend on the solvent and experimental conditions.

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[6]

  • Internal standard (e.g., Tetramethylsilane, TMS).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

  • Data Processing:

    • Reference the spectra to the residual solvent peak or TMS (0 ppm for ¹H and ¹³C).[6]

    • Integrate the signals and determine the multiplicities.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

NMR Analysis Workflow

A Dissolve Sample in Deuterated Solvent B Acquire 1H, 13C, 19F NMR Spectra A->B C Process Spectra (Referencing, Integration) B->C D Structural Elucidation C->D

Caption: Workflow for NMR Structural Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ 149, 151 (due to ³⁵Cl/³⁷Cl isotopes)
[M-Cl]⁺ 114
[M-F]⁺ 130

Objective: To confirm the molecular weight and analyze the fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

Procedure:

  • GC Conditions: Use similar GC conditions as described in the GC purity analysis section.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Ion Source Temperature: 230 °C.

  • Analysis: Inject the sample and acquire the mass spectrum of the eluting peak.

  • Data Interpretation: Analyze the molecular ion peaks (considering the isotopic pattern of chlorine) and the major fragment ions to confirm the structure. The presence of chlorine and bromine atoms in a molecule can be identified by the characteristic M+2 peaks in the mass spectrum, with intensity ratios of approximately 3:1 for chlorine and 1:1 for bromine.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 6: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-F Stretch 1100 - 1400
C-Cl Stretch 600 - 800
Aromatic C=C Stretch 1400 - 1600
Aromatic C-H Stretch 3000 - 3100

Objective: To obtain the infrared spectrum to identify characteristic functional groups.

Instrumentation:

  • FTIR Spectrometer.

Procedure:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a thin film between two KBr or NaCl plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the C-F, C-Cl, and aromatic ring vibrations.

Relationship between Analytical Methods

Compound This compound Purity Purity Compound->Purity GC, HPLC Structure Structure Compound->Structure NMR MolWeight Molecular Weight Compound->MolWeight MS FuncGroups Functional Groups Compound->FuncGroups FTIR Structure->Purity MolWeight->Structure

Caption: Interrelationship of Analytical Techniques.

References

Analysis of 3-Chloro-2,5-difluoropyridine: Detailed Application Notes and Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed, illustrative methodologies for the quantitative analysis of 3-Chloro-2,5-difluoropyridine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for purity assessment and quantification.

Application Note 1: Reversed-Phase HPLC Method for the Analysis of this compound

Introduction

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar to non-polar compounds. This application note describes a gradient RP-HPLC method coupled with UV detection for the determination of this compound. The method is designed to be rapid, accurate, and suitable for routine quality control analysis. Fluorinated phases can offer unique selectivity for halogenated compounds and may provide enhanced retention and separation.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade Acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Standard of this compound (purity ≥97%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

Data Presentation: Representative HPLC Performance

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterRepresentative Value
Retention Time (RT)~ 7.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy/Recovery98 - 102%

Application Note 2: GC-MS Method for the Analysis of this compound

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds.[1] It offers high sensitivity and specificity, providing both quantitative data and structural information for confident identification.[2] This note details a GC-MS method for the analysis of this compound, suitable for trace-level detection and impurity profiling.

Experimental Protocol

1. Instrumentation and Consumables:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

  • Capillary GC column, such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Helium (carrier gas), purity ≥99.999%.

  • Standard of this compound (purity ≥97%).

  • Solvent, such as Dichloromethane or Ethyl Acetate, GC grade.

2. Preparation of Solutions:

  • Sample Solvent: Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the solvent.

3. GC-MS Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or Split 20:1 for higher concentrations).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions (hypothetical): m/z 149 (M+), 114, 85. Note: These ions are based on the molecular weight (149.53) and likely fragmentation patterns and would need to be confirmed experimentally.

Data Presentation: Representative GC-MS Performance

The following table summarizes the expected performance characteristics of this GC-MS method.

ParameterRepresentative Value
Retention Time (RT)~ 8.2 min
Characteristic Ions (m/z)149, 114, 85
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL (SIM mode)
Limit of Quantification (LOQ)0.15 µg/mL (SIM mode)
Precision (%RSD, n=6)< 5.0%
Accuracy/Recovery95 - 105%

Visualized Workflows and Methodologies

Overall Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weighing of Standard/ Sample Material S2 Dissolution in Appropriate Solvent S1->S2 S3 Serial Dilution for Calibration Curve S2->S3 S4 Filtration (0.45 µm) for HPLC S2->S4 HPLC Path A1 HPLC Injection S3->A1 A2 GC-MS Injection S3->A2 S4->A1 D1 Chromatogram Integration & Peak Identification A1->D1 A2->D1 D2 Calibration Curve Generation D1->D2 D3 Quantification of Analyte D2->D3 R1 R1 D3->R1 Final Report

Overall analytical workflow from sample preparation to final report.

Principle of RP-HPLC separation for this compound.

GC-MS Analysis Workflow Injector Sample Injection (Volatilization) Column GC Capillary Column (Separation by Boiling Point) Injector->Column Carrier Gas (He) IonSource Ion Source (EI) (Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Workflow of the GC-MS analysis process from injection to detection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,5-difluoropyridine. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to this compound?

A1: Based on established pyridine chemistry, two primary synthetic routes are proposed for this compound. The first involves a multi-step sequence starting from 2-Amino-5-fluoropyridine. The second route proceeds via a hydroxypyridine intermediate. A third, more direct but potentially less selective route, involves the direct chlorination of 2,5-difluoropyridine.

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge lies in achieving the desired regioselectivity. The electronic and steric effects of the substituents on the pyridine ring direct the position of incoming groups. For instance, direct fluorination of 2,3,5-trichloropyridine typically yields the 5-Chloro-2,3-difluoropyridine isomer due to the directing effects of the chlorine atoms. Therefore, a carefully planned synthetic strategy is crucial to obtain the desired this compound isomer.

Q3: What are common side reactions to watch out for?

A3: Common side reactions include the formation of regioisomers, over-fluorination or over-chlorination, and hydrolysis of intermediates. For example, in fluorination reactions using KF or CsF, incomplete drying of reagents and solvents can lead to the formation of hydroxypyridines. In chlorination reactions, controlling the stoichiometry of the chlorinating agent is critical to avoid the introduction of multiple chlorine atoms.

Q4: How can I improve the yield of my reaction?

A4: Yield improvement can be approached by optimizing several factors:

  • Anhydrous Conditions: For fluorination reactions, ensure all reagents and solvents are scrupulously dry to prevent side reactions.

  • Catalyst Choice: The use of phase-transfer catalysts, such as crown ethers or quaternary phosphonium salts, can significantly enhance the rate and yield of fluorination reactions.

  • Temperature Control: Precise temperature control is crucial. Stepwise temperature increases can be used to control the formation of intermediates and the final product.

  • Purification Techniques: Efficient purification methods, such as fractional distillation or column chromatography, are essential to isolate the desired product from isomers and byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of this compound Incorrect synthetic route leading to the formation of a stable isomer.Re-evaluate the synthetic strategy. Consider a multi-step approach that builds the desired substitution pattern sequentially.
Ineffective fluorination or chlorination.Verify the activity of your fluorinating/chlorinating agent. Ensure anhydrous conditions for fluorination. For chlorination of hydroxypyridines, ensure complete conversion.
Formation of multiple isomers Poor regioselectivity in the chlorination or fluorination step.Modify the directing groups on the pyridine ring. For example, a bulky protecting group can block certain positions. Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.
Presence of hydroxylated byproducts Water contamination in the reaction mixture during fluorination.Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying the final product Similar boiling points or polarities of the desired product and its isomers.Employ high-efficiency fractional distillation columns. For column chromatography, screen different solvent systems to achieve better separation.

Experimental Protocols

The following are proposed experimental protocols based on analogous reactions found in the literature. Researchers should adapt and optimize these procedures for their specific laboratory conditions.

Route 1: From 2-Amino-5-fluoropyridine

This route involves three key steps: chlorination, diazotization, and fluorination.

Step 1: Synthesis of 2-Amino-3-chloro-5-fluoropyridine

This procedure is adapted from analogous chlorinations of aminopyridines.

Parameter Value
Starting Material 2-Amino-5-fluoropyridine
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 70-80%

Protocol:

  • Dissolve 2-Amino-5-fluoropyridine (1 equivalent) in acetonitrile.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-Amino-3-chloro-5-fluoropyridine.

Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

This is a proposed one-pot diazotization and fluorination protocol.

Parameter Value
Starting Material 2-Amino-3-chloro-5-fluoropyridine
Reagents Sodium nitrite, Hydrofluoric acid-pyridine complex (Olah's reagent)
Solvent Pyridine
Temperature 0°C to 50°C
Reaction Time 2-3 hours
Expected Yield 40-60%

Protocol:

  • Caution: Handle HF-pyridine with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a cooled (0°C) solution of 2-Amino-3-chloro-5-fluoropyridine (1 equivalent) in pyridine, slowly add HF-pyridine (10 equivalents).

  • Add sodium nitrite (1.5 equivalents) portion-wise, keeping the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Slowly warm the reaction to 50°C and maintain for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify by fractional distillation or column chromatography to obtain this compound.

Route 2: From 3-chloro-5-fluoro-2-hydroxypyridine

This route involves the conversion of a hydroxypyridine to the desired difluoro compound.

Parameter Value
Starting Material 3-chloro-5-fluoro-2-hydroxypyridine
Reagent Diethylaminosulfur trifluoride (DAST) or Deoxofluor
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 12-24 hours
Expected Yield 50-70%

Protocol:

  • Caution: DAST and Deoxofluor are moisture-sensitive and can release HF. Handle with care under an inert atmosphere.

  • Dissolve 3-chloro-5-fluoro-2-hydroxypyridine (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C and slowly add DAST (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or GC-MS.

  • Upon completion, slowly quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield this compound.

Visualizations

Synthesis_Route_1 A 2-Amino-5-fluoropyridine B 2-Amino-3-chloro-5-fluoropyridine A->B Chlorination (NCS) C This compound B->C Diazotization / Fluorination (NaNO2, HF-Pyridine)

Caption: Proposed synthesis of this compound starting from 2-Amino-5-fluoropyridine.

Synthesis_Route_2 D 3-chloro-5-fluoro-2-hydroxypyridine E This compound D->E Deoxyfluorination (DAST or Deoxofluor)

Caption: Proposed synthesis of this compound from a hydroxypyridine intermediate.

Troubleshooting_Logic Start Low Yield or Impure Product Isomer Isomeric Impurities Present? Start->Isomer Hydroxyl Hydroxylated Byproducts? Isomer->Hydroxyl No Optimize Optimize Regioselectivity (Solvent, Temp, Catalyst) Isomer->Optimize Yes Dry Ensure Anhydrous Conditions Hydroxyl->Dry Yes Purify Improve Purification Method (Fractional Distillation, HPLC) Hydroxyl->Purify No Optimize->Purify Dry->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Synthesis of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Chloro-2,5-difluoropyridine, a key intermediate for various chemical products.[1][2][3] The primary focus is on the common halogen exchange (Halex) reaction, starting from 2,3,5-trichloropyridine.

Troubleshooting Guide

Q1: My reaction yield is low, and I'm isolating a significant amount of a mono-fluorinated compound. What's going wrong?

A1: This is a classic case of incomplete reaction. The fluorination of 2,3,5-trichloropyridine is a stepwise process, first forming 2-fluoro-3,5-dichloropyridine as an intermediate before the desired difluoro product is generated.[4][5]

  • Possible Causes & Solutions:

    • Insufficient Reaction Temperature/Time: The second fluorination step requires more energy. Many protocols utilize a two-stage heating process. Initially, the reaction is held at a lower temperature (e.g., 180-190°C) to form the mono-fluorinated intermediate, and then the temperature is increased (e.g., 200-210°C) for an extended period to drive the formation of the difluoro product.[4] Ensure both stages are optimized.

    • Ineffective Fluorinating Agent: Potassium fluoride (KF) must be anhydrous and finely divided.[2] Drying the KF in a vacuum oven before use is critical.[4] Some procedures use a mixture of KF and Cesium fluoride (CsF) to increase reactivity.[6][7]

    • Poor Catalyst Activity: The phase transfer catalyst (e.g., tetraphenylphosphonium bromide, 18-crown-6) is crucial. Ensure the correct loading is used and that the catalyst has not degraded.[3][4][8]

Q2: Gas chromatography (GC) analysis of my final product shows multiple peaks with the same mass, indicating isomer impurities. How can I improve selectivity?

A2: The formation of isomers, such as 5-chloro-2,3-difluoropyridine, is a known issue related to reaction selectivity.[7][8]

  • Possible Causes & Solutions:

    • Reaction Conditions: High temperatures can sometimes lead to reduced selectivity. While necessary to drive the reaction to completion, excessively high temperatures (>230°C) might promote isomer formation. Careful control of the temperature profile is essential.[8]

    • Catalyst Choice: The choice of phase transfer catalyst and solvent system can influence the regioselectivity of the fluorination. Experimenting with different catalysts (e.g., phosphonium vs. ammonium salts) or solvents (e.g., Sulfolane, DMSO, NMP) may improve the isomeric ratio.[4][6][8] A green production process patent highlights the use of a specific bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt catalyst to reduce isomer content to around 1%.[8]

Q3: I'm observing a byproduct that appears to be over-fluorinated (2,3,5-trifluoropyridine). How can I prevent this?

A3: Over-fluorination occurs when the chlorine atom at the 5-position is also substituted by fluorine.

  • Possible Causes & Solutions:

    • Stoichiometry of Fluorinating Agent: An excessive molar ratio of potassium fluoride to the 2,3,5-trichloropyridine substrate can promote the third fluorination. The typical molar ratio is between 2.0 and 2.5 moles of KF for every mole of the starting material.[8] Carefully controlling the stoichiometry is key.

    • Harsh Reaction Conditions: Very high temperatures and prolonged reaction times can lead to the formation of 2,3,5-trifluoropyridine.[8] If this byproduct is significant, consider slightly reducing the final reaction temperature or time. This byproduct can sometimes be separated and sold as a useful intermediate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound? The most prevalent industrial method is the halogen exchange reaction starting from 2,3,5-trichloropyridine.[4][5][6]

Q2: Which fluorinating agents are most effective? Anhydrous, finely divided potassium fluoride (KF) is the most common and cost-effective choice.[4] Its reactivity can be enhanced by using it in combination with cesium fluoride (CsF) or by employing a phase transfer catalyst.[6][7]

Q3: Why is a phase transfer catalyst necessary? A phase transfer catalyst (PTC), such as tetraphenylphosphonium bromide or 18-crown-6, is used to facilitate the transfer of the fluoride anion from the solid KF to the organic solvent phase where the reaction with the trichloropyridine occurs. This significantly increases the reaction rate.[4][7]

Q4: What are the recommended solvents for this reaction? Polar aprotic solvents are required. The most commonly cited solvents are Sulfolane, Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and DMI (1,3-Dimethyl-2-imidazolidinone).[4][6][8] The solvent must be anhydrous to prevent side reactions.

Q5: What kind of yields and purity levels can be expected? With an optimized process, yields can exceed 90% and product purity can be greater than 98%.[6][8] However, non-optimized lab-scale syntheses may result in lower yields, often around 40%.[4]

Data Summary: Reaction Parameters

The following table summarizes typical quantitative data for the synthesis via the Halex reaction.

ParameterValueSource(s)
Starting Material 2,3,5-Trichloropyridine[4][5][6]
Fluorinating Agent Potassium Fluoride (KF), sometimes with CsF[6][7][8]
Molar Ratio (KF:Substrate) 2.0:1 to 2.5:1[8]
Catalyst Tetrabutylphosphonium bromide, 18-crown-6, etc.[3][4]
Catalyst Loading (mol ratio) 0.01 to 0.1 relative to substrate[8]
Solvent Sulfolane, DMSO, NMP (anhydrous)[4][6][8]
Temperature Profile Stage 1: 180-190°C; Stage 2: 200-220°C[4][8]
Reaction Time 15-25 hours (total)[4][6]
Typical Yield 40% - >90%[4][6]
Achievable Purity >98%[3][8]

Experimental Protocol: Halex Fluorination

This is a representative protocol adapted from published procedures.[3][4][6] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation:

    • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the polar aprotic solvent (e.g., Sulfolane).

    • Heat the solvent under vacuum or with a nitrogen purge to remove any residual water.[3]

    • Add finely powdered, anhydrous potassium fluoride (2.4 equivalents) and the phase transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 eq.).

  • Reaction:

    • Add 2,3,5-trichloropyridine (1.0 eq.) to the mixture.

    • Under a nitrogen atmosphere, heat the reaction mixture to the first temperature setpoint (e.g., 180°C) and hold for 5-10 hours.

    • Increase the temperature to the second setpoint (e.g., 205°C) and maintain for an additional 10-15 hours.

    • Monitor the reaction progress by GC analysis of small aliquots to check for the disappearance of the starting material and the intermediate 2-fluoro-3,5-dichloropyridine.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product is typically isolated by fractional vacuum distillation from the reaction mixture.[5]

    • Collect the fraction corresponding to the boiling point of this compound.

    • Analyze the purity of the final product by GC and characterize by NMR and MS.

Visualization of Reaction Pathways

The following diagram illustrates the main synthesis pathway and the formation of common side products.

Synthesis_Side_Reactions cluster_side_reactions Side Reactions Start 2,3,5-Trichloropyridine Intermediate 2-Fluoro-3,5-dichloropyridine (Incomplete Reaction) Start->Intermediate + KF, Catalyst (Step 1) Isomer 5-Chloro-2,3-difluoropyridine (Isomer Impurity) Start->Isomer Low Selectivity Product This compound (Desired Product) Intermediate->Product + KF, Catalyst (Step 2) Overfluorination 2,3,5-Trifluoropyridine (Over-fluorination) Product->Overfluorination + Excess KF / High Temp

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Purification of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Chloro-2,5-difluoropyridine from typical reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

IssuePotential Cause(s)Suggested Solution(s)
Low Purity After Distillation - Boiling points of impurities are too close to the product. - Inefficient fractional distillation column. - Formation of azeotropes.- Use a longer, more efficient fractional distillation column (e.g., Vigreux or packed column). - Perform distillation under reduced pressure to lower boiling points and potentially increase separation. - Analyze the impurity profile by GC-MS to identify contaminants and consider alternative purification methods if azeotropes are suspected.
Product Contaminated with Starting Materials (e.g., Trichloropyridines) - Incomplete reaction. - Inefficient purification to remove less polar starting materials.- Optimize reaction conditions to drive the reaction to completion. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the more polar product from less polar starting materials.
Presence of Isomeric Impurities (e.g., 5-Chloro-2,3-difluoropyridine) - Non-selective reaction conditions. - Similar physical properties of isomers making separation difficult.- Isomer separation can be challenging. High-performance liquid chromatography (HPLC) may be required. - Consider derivatization of the mixture to separate isomers, followed by regeneration of the desired product.
Discolored Product (Yellow or Brown Oil) - Presence of high-boiling point, colored impurities. - Thermal degradation of the product or impurities during distillation.- Perform a pre-purification step such as an activated carbon treatment of the crude product dissolved in a suitable solvent. - Lower the distillation temperature by using a high vacuum.
Low Recovery After Aqueous Work-up - Emulsion formation during extraction. - Product solubility in the aqueous phase.- To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Column Chromatography Issues: Tailing Peaks - The basic nitrogen of the pyridine ring can interact with acidic silica gel.[1]- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress tailing.[1] - Use a different stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Common impurities can include unreacted starting materials (e.g., 2,3,5-trichloropyridine), partially fluorinated intermediates, isomeric products (like 5-chloro-2,3-difluoropyridine), and high-boiling point solvents used in the synthesis, such as sulfolane or N-methylpyrrolidone (NMP).[2][3]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties are its boiling point of 136-137 °C at atmospheric pressure and its state as an oil.[4] This makes fractional distillation a primary purification method.

Q3: Can I use an acid wash to purify this compound?

A3: Yes, an acid-base extraction can be an effective purification step.[1] Since pyridine derivatives are basic, washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, transferring it to the aqueous layer as a salt.[5] Non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[1]

Q4: What is the recommended method for removing high-boiling point solvents like DMSO or sulfolane?

A4: For solvents like DMSO or sulfolane, which have very high boiling points, initial purification is often achieved by vacuum distillation of the lower-boiling product.[3] An initial aqueous wash can also help remove water-soluble solvents like DMSO.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. Gas chromatography (GC) is excellent for determining the percentage of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) will confirm the structure and identify any structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying unknown impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.

  • Charge the Flask: Add the crude reaction mixture to the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Apply Vacuum (Optional but Recommended): Connect the apparatus to a vacuum pump. Reducing the pressure will lower the boiling point and minimize thermal degradation.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Slowly increase the temperature and collect fractions based on their boiling points. The main fraction should be collected at the expected boiling point of this compound (136-137 °C at atmospheric pressure, adjust for vacuum).

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Visualization

Logical Workflow for Purification Method Selection

The following diagram outlines the decision-making process for selecting a suitable purification strategy for this compound based on the initial assessment of the crude reaction mixture.

PurificationWorkflow start Crude Reaction Mixture (this compound) analysis Analyze Crude Mixture (GC, TLC, NMR) start->analysis high_bp_solvent High-Boiling Solvent Present? (e.g., DMSO, Sulfolane) analysis->high_bp_solvent distillation Fractional Vacuum Distillation high_bp_solvent->distillation Yes aq_workup Aqueous Work-up / Extraction high_bp_solvent->aq_workup No isomers Isomeric Impurities Present? distillation->isomers aq_workup->isomers column_chrom Column Chromatography (Silica or Alumina) isomers->column_chrom Yes final_purity_check Assess Purity of Fractions (GC, NMR) isomers->final_purity_check No column_chrom->final_purity_check pure_product Pure this compound final_purity_check->pure_product Purity > 98% combine_methods Combine Purification Methods final_purity_check->combine_methods Purity < 98% combine_methods->distillation

Caption: A workflow for selecting a purification strategy for this compound.

References

Technical Support Center: Purification of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-2,5-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in a sample of this compound?

A1: During the synthesis of this compound, several positional isomers can form as impurities due to the nature of the halogen exchange fluorination reactions on a pyridine ring. The most common isomeric impurities include:

  • 5-Chloro-2,3-difluoropyridine: Often a significant isomer depending on the starting materials and reaction conditions.

  • 2-Chloro-3,5-difluoropyridine: Another possible positional isomer.

  • Other Chlorodifluoropyridine Isomers: Depending on the synthetic route, other isomers may also be present in trace amounts.

The presence and ratio of these isomers are highly dependent on the specific synthetic protocol employed.

Q2: What are the recommended methods for removing these isomeric impurities?

A2: The primary methods for the purification of this compound from its isomeric impurities are fractional crystallization and preparative chromatography (HPLC or GC).

  • Fractional Crystallization: This method exploits the differences in melting points and solubilities of the isomers. By carefully controlling the temperature, it is possible to selectively crystallize the desired isomer, leaving the impurities in the mother liquor.

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation of isomers. A pentafluorophenyl (PFP) stationary phase is often effective for separating fluorinated aromatic compounds.

  • Preparative Gas Chromatography (GC): For thermally stable and volatile isomers, preparative GC can be a viable, albeit less common for large scale, purification method.

Q3: How can I improve the efficiency of fractional crystallization for purifying this compound?

A3: To enhance the efficiency of fractional crystallization, consider the following:

  • Solvent Selection: While crystallization can sometimes be performed from the neat mixture, using a suitable solvent can improve selectivity. The ideal solvent should have a high solubility for the target compound at a higher temperature and a significantly lower solubility at a lower temperature, while the impurities remain more soluble at the lower temperature.

  • Controlled Cooling Rate: A slow and controlled cooling rate promotes the formation of purer crystals. Rapid cooling can lead to the co-precipitation of impurities.

  • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) can initiate crystallization at a specific temperature, improving selectivity.

  • Multiple Recrystallizations: For very high purity requirements, multiple recrystallization steps may be necessary.

Troubleshooting Guides

Troubleshooting Fractional Crystallization
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The concentration of the desired isomer is too low, or the solution is supersaturated.1. Concentrate the solution by removing some of the solvent. 2. Try seeding the solution with a pure crystal of this compound. 3. Cool to a lower temperature.
The purity of the crystals is low. The cooling rate was too fast, leading to the entrapment of impurities. The solvent choice is not optimal.1. Repeat the crystallization with a slower, more controlled cooling rate. 2. Experiment with different solvents to find one that provides better discrimination between the isomers' solubilities.
The yield of the purified product is low. Too much solvent was used, keeping the desired product in solution even at low temperatures. The final cooling temperature is not low enough.1. Reduce the amount of solvent in the next attempt. 2. Cool the mixture to a lower temperature before filtration.
Troubleshooting HPLC Separation
Problem Possible Cause Suggested Solution
Poor or no separation of isomers. The column stationary phase is not suitable for separating these isomers. The mobile phase composition is not optimized.1. Use a pentafluorophenyl (PFP) column, which is known to have different selectivity for fluorinated compounds. 2. Adjust the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) and the gradient profile. 3. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).
Peak tailing or broad peaks. The column is overloaded. There are secondary interactions between the analytes and the stationary phase.1. Reduce the injection volume or the sample concentration. 2. Add a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions.
Inconsistent retention times. The column is not properly equilibrated. The mobile phase composition is fluctuating. The column temperature is not stable.1. Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. 2. Prepare fresh mobile phase and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Fractional Crystallization

This protocol is adapted from a method for a similar isomer and may require optimization.

  • Preparation: Start with a crude mixture of this compound with a known initial purity (e.g., 85%).

  • Cooling: Place the crude material in a suitable vessel equipped with a stirrer. Begin to cool the mixture to below 0°C while stirring. A cooling rate of 5-10°C per hour is recommended.

  • Crystallization: As the mixture cools, crystals of the higher melting point isomer (ideally the desired product) will begin to form. Continue stirring at the final temperature (e.g., -5°C to -10°C) for 1-2 hours to ensure complete crystallization.

  • Filtration: Separate the solid crystals from the liquid mother liquor by filtration.

  • Washing: Wash the collected crystals with a small amount of a cold solvent in which the desired product has low solubility to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor using GC or HPLC to determine the effectiveness of the separation.

Expected Outcome:

Parameter Value
Initial Purity ~85%
Final Purity >99%
Yield >95%
Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: An HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Step cluster_separation Separation cluster_analysis Analysis cluster_products Products start Crude this compound crystallization Fractional Crystallization start->crystallization filtration Filtration crystallization->filtration pure_product Pure Product (>99%) filtration->pure_product Solid mother_liquor Mother Liquor (Impurities) filtration->mother_liquor Liquid analysis Purity Analysis (GC/HPLC) pure_product->analysis

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Poor Isomer Separation in HPLC? q1 Using a PFP column? start->q1 sol1 Switch to a Pentafluorophenyl (PFP) column. q1->sol1 No q2 Mobile phase optimized? q1->q2 Yes ans1_yes Yes ans1_no No sol1->q2 sol2 Adjust mobile phase gradient and/or organic modifier. q2->sol2 No q3 Peak shape acceptable? q2->q3 Yes ans2_yes Yes ans2_no No sol2->q3 sol3 Reduce sample load or add modifier (e.g., 0.1% FA). q3->sol3 No end Separation Improved q3->end Yes ans3_yes Yes ans3_no No sol3->end

Caption: Troubleshooting decision tree for HPLC isomer separation.

Optimizing reaction conditions for 3-Chloro-2,5-difluoropyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-2,5-difluoropyridine Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions involving this compound. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the coupling reactions of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A1: Low conversion is a frequent issue, often related to the activation of the C-Cl bond, which is less reactive than corresponding C-Br or C-I bonds.[1]

  • Inactive Catalyst System: The palladium catalyst may not be active enough.

    • Solution: Switch to a more active catalyst system. For Suzuki reactions, employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][3] For Buchwald-Hartwig aminations, bulky phosphines are also crucial for activating aryl chlorides.[4]

  • Insufficient Temperature: The energy barrier for the oxidative addition of the C-Cl bond may not be overcome.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2][5] Be aware that higher temperatures can sometimes increase side product formation.[2]

  • Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under strictly inert conditions. Thoroughly degas all solvents and reagents by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.[5][6]

Q2: I'm observing significant side product formation, such as homocoupling. How can I minimize this?

A2: Homocoupling, especially of boronic acids in Suzuki reactions, is a common side reaction promoted by the presence of oxygen or excess Pd(II) species.[2][7]

  • Ensure Inert Atmosphere: As mentioned above, rigorous exclusion of oxygen is critical to prevent oxidative homocoupling.[7]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a system that efficiently generates Pd(0) in situ to minimize Pd(II)-mediated homocoupling.[2]

  • Control Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often beneficial, a large excess should be avoided.[6][8]

Q3: How do I select the optimal base for my coupling reaction?

A3: The base plays a critical role, particularly in Suzuki reactions where it activates the boronic acid to form a more nucleophilic boronate species.[2] The choice is highly dependent on the substrates and solvent.

  • Suzuki Coupling: A screening of bases is often necessary. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[2] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or K₃PO₄ are frequently effective.[1][2]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is common, but others like LHMDS or Cs₂CO₃ can also be used.[4]

  • Sonogashira Coupling: An amine base, such as triethylamine (TEA) or piperidine, is typically used.[9][10]

Q4: My palladium catalyst is turning into a black precipitate (palladium black). What does this mean and how can I prevent it?

A4: The formation of palladium black indicates catalyst decomposition and aggregation into an inactive state.[3]

  • Stabilizing Ligands: Use ligands that form more stable complexes with palladium. Bulky biarylphosphine ligands or bidentate ligands like Xantphos can enhance stability.[3][11]

  • Lower Temperature: High temperatures can accelerate catalyst decomposition. Operate at the lowest effective temperature.

  • Lower Catalyst Loading: While counterintuitive, a very high catalyst concentration can sometimes promote aggregation.

Optimized Reaction Conditions (Data Tables)

The following tables summarize starting conditions for various coupling reactions. Note that since specific literature for this compound is limited, these conditions are based on established methods for structurally similar and electronically demanding chloropyridines. Optimization is recommended for each specific substrate combination.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Arylboronic Acid Pd₂(dba)₃ (1.5-3) XPhos or SPhos (3-6) Cs₂CO₃ (2) Toluene or 1,4-Dioxane 100-110
Arylboronic Acid Pd(OAc)₂ (2-5) SPhos (4-10) K₃PO₄ (2-3) Toluene / H₂O (10:1) 100

| Heteroarylboronic Ester | Pd(dppf)Cl₂ (3-5) | (none) | K₂CO₃ (3) | MeCN / H₂O (4:1) | 80 |

Table 2: Buchwald-Hartwig Amination Conditions

Coupling Partner Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Primary/Secondary Amine Pd₂(dba)₃ (1.5-2) Xantphos (3-4) Cs₂CO₃ (2) 1,4-Dioxane 100-110
Arylamine Pd(OAc)₂ (2) BINAP (3) NaOt-Bu (1.4) Toluene 80-100

| Lactam | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (2) | Toluene | 110 |

Table 3: Sonogashira Coupling Conditions

Coupling Partner Palladium Source (mol%) Co-catalyst (mol%) Base Solvent Temp (°C)
Terminal Alkyne Pd(PPh₃)₄ (5) CuI (3-5) TEA or Piperidine THF or DMF RT - 60
Terminal Alkyne PdCl₂(PPh₃)₂ (2) CuI (1-2) TEA CH₃CN 80

| Terminal Alkyne (Cu-free) | [DTBNpP]Pd(crotyl)Cl (2.5) | (none) | TMP | DMSO | RT |

Experimental Protocols & Visualized Workflows

General Experimental Workflow

The following diagram illustrates a standard workflow for setting up, running, and analyzing a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Flame-dry glassware under vacuum B 2. Add solids: Substrate, Coupling Partner, Base, Catalyst, Ligand A->B C 3. Evacuate & backfill with inert gas (3x) B->C D 4. Add degassed solvent(s) via syringe C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor progress (TLC, LC-MS) E->F G 7. Cool to RT, dilute with organic solvent F->G H 8. Aqueous wash (water, brine) G->H I 9. Dry organic layer, filter, and concentrate H->I J 10. Purify crude product (Column Chromatography) I->J K 11. Characterize pure product (NMR, MS, etc.) J->K

Caption: General workflow for palladium-catalyzed cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a boronic acid or ester.

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the boronic acid derivative (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles.[1]

  • Solvent Addition: Add the required volume of degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 4-24 hours.[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Catalytic Cycle and Troubleshooting Logic

Understanding the catalytic cycle is key to troubleshooting. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision tree for addressing common reaction failures.

G Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)-Cl(Ln) Pd0->OA_Complex Oxidative Addition Ar-Cl center Trans_Complex Ar-Pd(II)-R(Ln) OA_Complex->Trans_Complex Transmetalation [R-B(OR)3]⁻ Cl⁻ RE_point Trans_Complex->RE_point Reductive Elimination RE_point->Pd0 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

G Start Low or No Yield Observed Q1 Starting Material (SM) Unreacted? Start->Q1 A1 Increase Temperature Switch to more active catalyst (e.g., Buchwald ligand) Ensure base is adequate Q1->A1 Yes Q2 Complex Mixture of Byproducts? Q1->Q2 No End Re-run Optimized Reaction A1->End A2_homo Homocoupling? - Ensure thorough degassing - Use Pd(0) precatalyst Q2->A2_homo Yes Q3 Catalyst Deactivated? (e.g., Pd Black) Q2->Q3 No A2_debor Protodeboronation? - Use anhydrous conditions - Switch from boronic acid to pinacol ester / MIDA boronate A2_homo->A2_debor A2_debor->End A3 Use more stabilizing ligand (e.g., bidentate) Lower reaction temperature Use fresh catalyst/ligand Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting decision tree for low-yield reactions.

References

Challenges in the scale-up synthesis of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3-Chloro-2,5-difluoropyridine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor for the synthesis of related chlorodifluoropyridines is 2,3,5-trichloropyridine.[1][2][3][4] This starting material allows for sequential halogen exchange reactions to introduce fluorine atoms.

Q2: Which fluorinating agents are typically used in this synthesis?

A2: Potassium fluoride (KF) and cesium fluoride (CsF) are commonly employed as fluorinating agents.[1][2][3] While CsF is more reactive, KF is a more cost-effective option for large-scale production.[1] Often, a mixture of both is used to optimize reactivity and cost.[3][4]

Q3: What is the role of a phase-transfer catalyst in this reaction?

A3: Phase-transfer catalysts, such as tetraphenylphosphonium bromide or 18-crown-6, are often used to enhance the solubility and reactivity of the fluoride salt in the organic solvent, thereby improving the reaction rate and yield.[1][2]

Q4: What are the typical reaction temperatures for the fluorination step?

A4: The fluorination reaction generally requires high temperatures, typically in the range of 180-210°C.[1] The temperature is often increased in a stepwise manner to control the formation of mono- and di-fluorinated products.[1][3]

Q5: What are the major impurities or byproducts in this synthesis?

A5: The primary impurities are often regioisomers and incompletely fluorinated intermediates, such as mono-fluorinated chloropyridines. The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conversion of starting material 1. Insufficient reaction temperature. 2. Inactive fluorinating agent. 3. Poor solubility of the fluorinating agent.1. Gradually increase the reaction temperature, monitoring for product formation. 2. Ensure the fluorinating agent is anhydrous by drying it under vacuum before use.[1] 3. Add a phase-transfer catalyst like tetraphenylphosphonium bromide or 18-crown-6.[1][2]
Low yield of the desired this compound 1. Suboptimal ratio of reagents. 2. Formation of isomeric byproducts. 3. Short reaction time.1. Optimize the molar ratio of the trichloropyridine to the fluorinating agent. Ratios of 1:2.2 to 1:4.0 have been reported for similar syntheses.[1] 2. Carefully control the reaction temperature and consider using a milder fluorinating agent or a different catalyst to improve regioselectivity. 3. Increase the reaction time and monitor the progress by GC-MS.
Formation of mono-fluorinated intermediates The reaction has not gone to completion.Increase the reaction temperature or prolong the reaction time at the higher temperature step to drive the reaction towards the di-fluorinated product.[1]
Difficulty in purifying the final product Presence of close-boiling isomers or starting material.Utilize fractional distillation under reduced pressure for separation. If isomers are still present, consider preparative chromatography.

Comparative Data on Synthesis of Related Chlorodifluoropyridines

The following table summarizes reaction conditions and yields for the synthesis of 5-Chloro-2,3-difluoropyridine, a close isomer of the target compound, which can provide valuable insights for process optimization.

Starting MaterialFluorinating Agent(s)Catalyst/AdditiveSolvent(s)Temperature (°C) & TimeYield (%)Purity (%)Reference
2,3,5-TrichloropyridineKFTetrabutylphosphonium bromideN-Methylpyrrolidone190°C (10h) then 205°C (10h)40100 (conversion)[1]
2,3,5-TrichloropyridineKFTetraphenylphosphonium bromideTetramethylene sulfone180°C (5h) then 200°C (12h)39.199 (conversion)[1]
2,3,5-TrichloropyridineKF, CsF18-Crown-6, K₂CO₃Sulfolane, DMSO200°C (3h)9096.8[2]
2,3,5-TrichloropyridineCsF, KF-Sulfolane, DMSO145°C (17h) then 190°C (19h)9096.8[3]

Experimental Protocols

Hypothetical Protocol for the Scale-up Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of the isomeric 5-Chloro-2,3-difluoropyridine.[1][2][3]

Materials:

  • 2,3,5-Trichloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • Anhydrous Cesium Fluoride (CsF)

  • 18-Crown-6

  • Potassium Carbonate (K₂CO₃)

  • Sulfolane

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Solvent Preparation: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and distillation setup, add sulfolane and DMSO. Heat the mixture under reduced pressure to remove any residual water.

  • Reaction Setup: To the anhydrous solvent mixture, add anhydrous potassium fluoride, anhydrous cesium fluoride, 18-crown-6, and potassium carbonate under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Add 2,3,5-trichloropyridine to the reaction mixture.

  • Reaction: Heat the mixture to a specific temperature range (e.g., 140-150°C) and hold for several hours. Then, increase the temperature (e.g., to 180-200°C) and maintain for an extended period to facilitate the second fluorination. Monitor the reaction progress by gas chromatography (GC).

  • Product Isolation: Once the reaction is complete, the product can be isolated by distillation directly from the reaction mixture under reduced pressure.

  • Purification: The collected distillate can be further purified by fractional distillation to separate the desired this compound from any remaining starting material or mono-fluorinated intermediates.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Solvent_Prep Solvent Dehydration (Sulfolane/DMSO) Reagent_Prep Reagent Addition (KF, CsF, Catalyst) Solvent_Prep->Reagent_Prep Reactant_Add Add 2,3,5-Trichloropyridine Reagent_Prep->Reactant_Add Heating_Step1 Initial Heating (e.g., 140-150°C) Reactant_Add->Heating_Step1 Heating_Step2 Secondary Heating (e.g., 180-200°C) Heating_Step1->Heating_Step2 Monitoring Reaction Monitoring (GC) Heating_Step2->Monitoring Isolation Product Isolation (Distillation) Monitoring->Isolation Reaction Complete Purification Fractional Distillation Isolation->Purification Final_Product Pure this compound Purification->Final_Product troubleshooting_tree Troubleshooting Decision Tree for Low Yield Start Low Yield of Desired Product Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion Check_Conversion->High_Conversion No Temp_Issue Increase Reaction Temperature Low_Conversion->Temp_Issue Catalyst_Issue Add/Optimize Phase-Transfer Catalyst Low_Conversion->Catalyst_Issue Reagent_Issue Ensure Anhydrous Reagents Low_Conversion->Reagent_Issue Byproduct_Issue Analyze Byproduct Profile High_Conversion->Byproduct_Issue Mono_Fluoro Predominantly Mono-fluorinated Product Byproduct_Issue->Mono_Fluoro Incomplete Reaction Isomers Isomeric Products Byproduct_Issue->Isomers Poor Selectivity Increase_Temp_Time Increase Temperature/Time of Second Heating Step Mono_Fluoro->Increase_Temp_Time Optimize_Conditions Optimize Catalyst and Temperature for Regioselectivity Isomers->Optimize_Conditions

References

Technical Support Center: 3-Chloro-2,5-difluoropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming the low reactivity of 3-Chloro-2,5-difluoropyridine in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in cross-coupling reactions?

A: The low reactivity of this compound stems from several electronic factors. The pyridine nitrogen and the two electron-withdrawing fluorine atoms significantly decrease the electron density of the pyridine ring. This deactivation makes the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the C-Cl bond, energetically more demanding. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the strong electron-withdrawing nature of the fluorine substituents further exacerbates this issue.[1][2]

Q2: What are the most critical parameters to consider when optimizing a cross-coupling reaction with this substrate?

A: The most critical parameters are the choice of catalyst system (palladium precursor and ligand) , base , and solvent . Due to the electron-deficient nature of the substrate, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.[3][4] The base plays a crucial role in the transmetalation step (for Suzuki-Miyaura) or in deprotonating the coupling partner (for Buchwald-Hartwig), and its strength and solubility can significantly impact the reaction outcome.[5][6] The solvent must be able to solubilize all reaction components and is often a high-boiling aprotic solvent to allow for higher reaction temperatures.[2][4]

Q3: I am observing no or very low conversion. What are the first troubleshooting steps I should take?

A: For low or no conversion, first verify the integrity of your reagents and the inertness of your reaction atmosphere. Then, focus on the catalyst system. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[5] Switching to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like XPhos, SPhos) can mitigate this issue.[3][5] Increasing the reaction temperature in increments of 10-20 °C can also help overcome the activation barrier for C-Cl bond activation.[5] If these measures fail, consider screening different palladium precursors, bases, and solvents as outlined in the troubleshooting guides below.

Q4: What are common side reactions, and how can I minimize them?

A: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with hydrogen. This can be influenced by the choice of ligand and base.[7]

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often promoted by the presence of oxygen; therefore, ensuring thorough degassing of the reaction mixture is crucial.[8][9] Using a well-defined Pd(0) source or an efficient precatalyst can also minimize homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[5]

  • Protodeboronation (Suzuki-Miyaura): The boronic acid is replaced by a hydrogen atom before cross-coupling can occur. This can be an issue with certain bases and the presence of water. Switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt can help.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired biaryl product.

dot

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Issue: Inefficient C-N bond formation.

dot

Caption: Troubleshooting workflow for inefficient Buchwald-Hartwig amination.

Data Presentation: Recommended Starting Conditions

The following tables provide suggested starting conditions for various cross-coupling reactions with this compound. These are based on successful couplings of other challenging chloropyridines and should be used as a starting point for optimization.[2][4] Screening of ligands, bases, and solvents is highly recommended.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)XPhos Pd G3 (2)
Ligand (mol%) XPhos (4)SPhos (4)N/A
Base (equiv) K₃PO₄ (2)Cs₂CO₃ (2)K₂CO₃ (2)
Solvent 1,4-Dioxane/H₂O (5:1)TolueneTHF/H₂O (4:1)
Temperature (°C) 100 - 110110100
Time (h) 12 - 2412 - 2412 - 24

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)BrettPhos Pd G3 (2)
Ligand (mol%) XPhos (3)BrettPhos (3)N/A
Base (equiv) NaOt-Bu (2)LHMDS (2)Cs₂CO₃ (2)
Solvent TolueneTHF1,4-Dioxane
Temperature (°C) 10080 - 100110
Time (h) 12 - 2412 - 2412 - 24

Table 3: Sonogashira Coupling Conditions

ParameterCondition 1 (Copper-Catalyzed)Condition 2 (Copper-Free)
Pd Source (mol%) Pd(PPh₃)₂Cl₂ (2)Pd(OAc)₂ (2)
Ligand (mol%) N/ASPhos (4)
Cu Source (mol%) CuI (4)N/A
Base (equiv) Et₃N (3)Cs₂CO₃ (2)
Solvent THF or DMF1,4-Dioxane
Temperature (°C) 60 - 80100
Time (h) 12 - 2412 - 24

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial or Schlenk tube.[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 5:1 mixture) to the vial.[2]

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][4]

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Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Base (e.g., K3PO4) B Add Catalyst System: - Pd Source (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Seal Vessel & Heat (100-110 °C, 12-24h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) in an oven-dried Schlenk tube.[3]

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.2 equiv.).[3]

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

dot

Catalytic_Cycle_Buchwald Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)-Cl]L_n Pd0->OxAdd L1 Oxidative Addition AmineCoord [Ar-Pd(II)-Cl(HNR'R'')]L_n OxAdd->AmineCoord L2 Amine Coordination Deprotonation [Ar-Pd(II)-NR'R'']L_n AmineCoord->Deprotonation L3 Deprotonation Deprotonation->Pd0 Ar-NR'R'' L4 Reductive Elimination L1->OxAdd + Ar-Cl L2->AmineCoord + HNR'R'' L3->Deprotonation + Base - Base-H+Cl-

References

Preventing decomposition of 3-Chloro-2,5-difluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Chloro-2,5-difluoropyridine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is stable under normal laboratory storage conditions.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, open flames, sparks, and strong oxidizing agents.[1][2]

Q2: What are the primary decomposition pathways for this compound during reactions?

A2: The primary decomposition and side-reaction pathways for this compound in the context of common reactions like cross-coupling include:

  • Dehalogenation: Replacement of the chlorine atom with a hydrogen atom, particularly in palladium-catalyzed reactions. This can be promoted by certain bases, ligands, and high temperatures.

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially under basic or acidic conditions, can potentially lead to hydrolysis of the halogen substituents.

  • Reaction with Strong Nucleophiles/Bases: Strong bases or nucleophiles can lead to unwanted side reactions or degradation of the pyridine ring, especially at elevated temperatures.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of a catalyst (e.g., palladium), inhibiting its activity and leading to reaction failure or decomposition of the starting material under prolonged heating.[3]

Q3: What are the hazardous decomposition products of this compound?

A3: Under thermal decomposition or fire conditions, this compound can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The primary challenge in cross-coupling reactions with this compound is the activation of the C-Cl bond, which is less reactive than C-Br or C-I bonds.[3][4] Inefficient reaction conditions can lead to decomposition of the starting material and catalyst.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Recommendation
Inefficient Oxidative Addition 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the oxidative addition step.[3] 2. Palladium Pre-catalyst: Employ a modern Pd(II) pre-catalyst (e.g., G2, G3, G4 precatalysts) for reliable formation of the active Pd(0) species. 3. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.
Catalyst Inhibition/Decomposition 1. Ligand-to-Metal Ratio: Maintain an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1) to stabilize the catalyst. 2. Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst oxidation and homocoupling.
Poor Transmetalation 1. Base Selection: Screen a variety of bases. For Suzuki coupling, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is typically required. 2. Solvent System: Use a suitable solvent system. A mixture of an aprotic organic solvent (e.g., dioxane, toluene) and water is common for Suzuki reactions, while anhydrous aprotic solvents are used for Buchwald-Hartwig aminations.

Issue 2: Significant Dehalogenation (Replacement of -Cl with -H)

Potential Cause Troubleshooting Recommendation
Reaction Temperature Too High Lower the reaction temperature. Higher temperatures can sometimes favor dehalogenation pathways.[3]
Inappropriate Base or Ligand The choice of base and ligand can influence the relative rates of reductive elimination (product formation) versus dehalogenation.[3] Experiment with different combinations. A weaker base might be beneficial if the desired reaction allows for it.
Presence of a Hydrogen Source Ensure all reagents and solvents are anhydrous and free of potential hydrogen donors that could participate in a hydrodehalogenation side reaction.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Low Conversion or Multiple Products

Potential Cause Troubleshooting Recommendation
Insufficient Activation of the Pyridine Ring This compound is electron-deficient, which should favor SNAr. However, if the nucleophile is weak, the reaction may be slow. Consider using a stronger nucleophile or increasing the reaction temperature.
Competing Substitution at Fluorine Positions While the C-Cl bond is generally more susceptible to substitution than the C-F bonds in SNAr, strong nucleophiles or harsh conditions could lead to a mixture of products. Monitor the reaction closely and consider milder conditions (lower temperature, less reactive nucleophile) to improve selectivity.
Base-Induced Decomposition If a base is used to deprotonate the nucleophile, ensure it is not overly strong or used in large excess, as this could lead to decomposition of the pyridine ring.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for similar chloropyridines and should be optimized for specific substrates.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%)) to an oven-dried reaction vial.

  • Addition of Reactants: Add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).

  • Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, combine this compound (1.0 equivalent), the amine (1.1 equivalents), a strong base (e.g., sodium tert-butoxide, 1.4 equivalents), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene or tert-butanol.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Visual Guides

G Troubleshooting Logic for Low Yield in Cross-Coupling cluster_conditions Condition Optimization start Low or No Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents First Step check_conditions Review Reaction Conditions check_reagents->check_conditions If Reagents OK temp Increase Temperature (10-20°C increments) check_conditions->temp ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_conditions->ligand base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->base catalyst Use Modern Pd Pre-catalyst check_conditions->catalyst monitor_decomp Analyze Reaction Mixture (LCMS/TLC) temp->monitor_decomp Monitor for Decomposition ligand->monitor_decomp base->monitor_decomp catalyst->monitor_decomp success Product Formation Improved monitor_decomp->success Success failure Still Low Yield/ Decomposition monitor_decomp->failure No Improvement

Caption: Troubleshooting workflow for low product yield.

G Key Factors to Prevent Decomposition cluster_reagents Reagents & Setup cluster_catalysis Catalytic System cluster_conditions Reaction Conditions reagents High Purity Starting Material Anhydrous & Degassed Solvents Inert Atmosphere (Ar/N2) catalysis Appropriate Ligand (Bulky/e⁻-rich) Stable Pd Pre-catalyst Optimal Base Selection center Stable Reaction No Decomposition reagents->center conditions Controlled Temperature (Avoid Excess Heat) Sufficient Stirring Dilute Conditions (if necessary) catalysis->center conditions->center

Caption: Core principles for preventing decomposition.

References

Navigating Nucleophilic Substitution on 3-Chloro-2,5-difluoropyridine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-2,5-difluoropyridine. This resource is designed to assist researchers in overcoming common experimental challenges, optimizing reaction conditions, and ensuring successful synthetic outcomes.

Understanding the Reactivity of this compound

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing halogen substituents. This electronic profile makes the ring susceptible to nucleophilic attack. In the case of this compound, the chlorine atom at the C-3 position is the most common site of substitution. The fluorine atoms at C-2 and C-5, along with the ring nitrogen, activate the C-3 position for nucleophilic attack. While fluorine is typically a better leaving group in SNAr reactions, the cumulative electronic effect in this substrate often favors the displacement of chlorine.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I address them?

A1: Low or no conversion is a common issue that can stem from several factors:

  • Insufficiently Activated Nucleophile: Many nucleophiles, particularly alcohols and some amines, require deprotonation to enhance their nucleophilicity. Ensure you are using a suitable base to generate the more reactive anionic form of your nucleophile.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the temperature.

  • Poor Leaving Group: While chlorine is a viable leaving group, its displacement can sometimes be sluggish. In such cases, ensuring all other parameters are optimized is crucial.

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?

A2: The formation of isomeric products can occur if other positions on the pyridine ring compete for nucleophilic attack.

  • Steric Hindrance: Bulky nucleophiles may favor attack at less sterically hindered positions. While the C-3 position is electronically activated, steric factors can play a role.

  • Reaction Temperature: Temperature can influence regioselectivity. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate to favor the thermodynamically more stable product.

  • Choice of Base: The nature of the base can sometimes influence the regioselectivity of the reaction. It is recommended to screen different bases (e.g., K2CO3, NaH, t-BuOK) to find the optimal one for your specific transformation.

Q3: My reaction is generating significant amounts of byproducts. What are the common side reactions and how can I minimize them?

A3: Side reactions can compete with the desired nucleophilic substitution, reducing the yield and complicating purification.

  • Hydrolysis: If there is residual water in your reaction mixture, hydrolysis of the starting material or the product can occur, especially at elevated temperatures. Ensure you are using anhydrous solvents and reagents.

  • Reaction with the Solvent: Some solvents, like alcohols, can also act as nucleophiles, leading to undesired ether byproducts. If using an alcohol as a solvent, it should also be the intended nucleophile. Otherwise, choose a non-nucleophilic solvent.

  • Decomposition: At very high temperatures, the starting material or the product may decompose. Monitor your reaction closely and avoid excessive heating.

Troubleshooting Guide

This table provides a structured approach to troubleshooting common problems encountered during nucleophilic substitution on this compound.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Weak nucleophileUse a stronger base (e.g., NaH, t-BuOK) to fully deprotonate the nucleophile. For amines, consider using a non-nucleophilic organic base like DBU or DIPEA.
Inappropriate solventSwitch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.
Formation of Multiple Isomers Competing reaction sitesOptimize the reaction temperature; lower temperatures often favor a single isomer. Screen different bases and solvents to fine-tune the regioselectivity.
Steric effectsIf using a bulky nucleophile, consider if a less sterically demanding nucleophile could be used, or if reaction conditions can be altered to favor the desired isomer.
Significant Byproduct Formation HydrolysisUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction with solventUse a non-nucleophilic solvent if the solvent is not the intended reactant.
DecompositionAvoid excessive heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficult Product Purification Residual starting materialsEnsure the reaction goes to completion. Use an appropriate work-up procedure to remove unreacted starting materials.
Byproducts with similar polarityOptimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization for purification.

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution on this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.

Substitution with O-Nucleophiles (e.g., Phenols)

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cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, phenol, and base (e.g., K2CO3) in a dry flask. B Add anhydrous polar aprotic solvent (e.g., DMF, DMSO). A->B Step 1 C Heat the reaction mixture (e.g., 80-120 °C) with stirring. D Monitor progress by TLC or LC-MS. C->D Step 2 E Cool, quench with water, and extract with an organic solvent. F Wash, dry, and concentrate the organic layer. E->F Step 3 G Purify by column chromatography. F->G Step 3

Caption: Workflow for substitution with O-nucleophiles.

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 eq.), the phenol (1.1-1.2 eq.), and a suitable base (e.g., K2CO3, Cs2CO3, 2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO) to the flask.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Substitution with N-Nucleophiles (e.g., Anilines)

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cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound and aniline in a dry flask. B Add a non-nucleophilic base (e.g., DIPEA) and anhydrous solvent (e.g., NMP). A->B Step 1 C Heat the reaction mixture (e.g., 100-150 °C) with stirring. D Monitor progress by TLC or LC-MS. C->D Step 2 E Cool, dilute with an organic solvent, and wash with aqueous acid and brine. F Dry and concentrate the organic layer. E->F Step 3 G Purify by column chromatography or recrystallization. F->G Step 3

Caption: Workflow for substitution with N-nucleophiles.

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 eq.) and the aniline (1.1-1.5 eq.).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., NMP, DMAc) and a non-nucleophilic base (e.g., DIPEA, DBU, 1.5-2.0 eq.).

  • Reaction: Heat the mixture to the desired temperature (typically 100-150 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a dilute aqueous acid solution (to remove excess aniline and base), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Substitution with S-Nucleophiles (e.g., Thiophenols)

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cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine thiophenol and a strong base (e.g., NaH) in a dry flask at 0 °C. B Add a solution of this compound in the same solvent. A->B Step 1 C Allow the reaction to warm to room temperature and stir. D Monitor progress by TLC or LC-MS. C->D Step 2 E Quench with saturated aqueous NH4Cl and extract with an organic solvent. F Wash, dry, and concentrate the organic layer. E->F Step 3 G Purify by column chromatography. F->G Step 3

Caption: Workflow for substitution with S-nucleophiles.

  • Thiolate Formation: In a dry flask under an inert atmosphere, dissolve the thiophenol (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF, DMF). Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise. Stir for 15-30 minutes to allow for the formation of the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
O-Nucleophile 4-MethoxyphenolK2CO3DMF1006-1270-90
N-Nucleophile AnilineDIPEANMP12012-2460-85
S-Nucleophile ThiophenolNaHTHFrt2-680-95

Managing moisture sensitivity in fluorination reactions for 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing moisture sensitivity in the fluorination of 3-Chloro-2,5-difluoropyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is moisture control so critical in the fluorination of this compound?

A1: Moisture control is paramount because common fluorinating agents, such as anhydrous potassium fluoride (KF), are highly sensitive to water. The fluoride anion is a strong hydrogen bond acceptor, and in the presence of water, it becomes heavily solvated. This solvation shell drastically reduces the nucleophilicity of the fluoride ion, thereby inhibiting its ability to displace the chlorine atom on the pyridine ring in the desired nucleophilic aromatic substitution (SNAr) reaction. Furthermore, moisture can lead to the formation of unwanted byproducts, such as hydroxypyridines, which complicates purification and reduces the overall yield of the desired fluorinated product.

Q2: What are the primary sources of moisture contamination in a typical fluorination reaction setup?

A2: Moisture can be introduced from several sources:

  • Reagents: The fluorinating agent (e.g., KF) itself can be hygroscopic.

  • Solvents: Even "anhydrous" grade solvents can contain trace amounts of water that are detrimental to the reaction.

  • Glassware: Improperly dried glassware is a significant source of water.

  • Atmosphere: Exposure of the reaction to the ambient atmosphere, especially on humid days, can introduce moisture.

  • Inert Gas: The inert gas supply (Nitrogen or Argon) may not be sufficiently dry.

Q3: How can I quantitatively determine the moisture content in my reagents and solvents?

A3: The most accurate and widely used method for determining water content is Karl Fischer titration.[1][2][3] This technique is specific to water and can detect moisture levels down to parts-per-million (ppm).[1][2] There are two main types: volumetric titration for higher water content and coulometric titration for trace amounts.[2]

Q4: What is the difference between anhydrous KF and spray-dried KF, and which is better for this reaction?

A4: While both are forms of potassium fluoride with low water content, spray-dried KF is often preferred for fluorination reactions. Spray-drying produces KF with a smaller particle size and a larger surface area compared to simply heating to produce an anhydrous form.[3] This increased surface area can lead to improved reactivity and higher yields in solid-liquid phase transfer reactions.

Q5: What are the signs of a moisture-compromised fluorination reaction?

A5: Indicators of moisture contamination include:

  • Low or no conversion: The starting material remains largely unreacted.

  • Inconsistent yields: Reaction outcomes vary significantly between batches.

  • Formation of side products: The appearance of unexpected peaks in your analytical data (GC-MS, LC-MS, NMR), potentially corresponding to hydroxypyridine derivatives.

  • Changes in the physical appearance of the fluorinating agent: Clumping of powdered KF can indicate moisture absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product yield Moisture in the reaction - Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.- Use freshly opened, high-purity anhydrous or spray-dried KF.- Dry the solvent immediately before use, for example, by distillation over a suitable drying agent like calcium hydride, or by passing it through a column of activated molecular sieves.- Verify the water content of the solvent and key reagents using Karl Fischer titration.[1][2][3]
Inactive fluorinating agent - Use a fresh bottle of potassium fluoride. Over time, and with repeated openings, the reagent can become hydrated.- Consider using spray-dried KF for higher reactivity.[3]
Suboptimal reaction temperature - The reaction may require higher temperatures to proceed effectively. Typical temperatures for this type of SNAr fluorination are in the range of 150-250°C.
Formation of hydroxypyridine side products Presence of water - This is a strong indicator of moisture. Follow all recommendations for ensuring anhydrous conditions. Water acts as a competing nucleophile, leading to the formation of the corresponding hydroxypyridine.
Inconsistent reaction times Variable moisture content - Implement a standardized protocol for drying all reagents, solvents, and glassware to ensure consistency between runs.
Difficulty in reproducing literature results Differences in reagent quality or handling - Pay close attention to the grade and form of KF used (e.g., spray-dried vs. anhydrous powder).[3]- Ensure your inert atmosphere technique is robust to prevent atmospheric moisture ingress.

Experimental Protocols

Protocol 1: General Procedure for Fluorination of this compound

This protocol is a generalized procedure based on common practices for SNAr fluorination of chloropyridines and should be optimized for specific laboratory conditions.

  • Preparation of Glassware: All glassware (reaction flask, condenser, stir bar) should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use spray-dried potassium fluoride (KF) if available. If using standard anhydrous KF, it should be dried in a vacuum oven at 140-160°C for 24 hours prior to use.

    • Use a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The solvent should be dried immediately before use. For example, distill DMSO over calcium hydride under reduced pressure. The water content should be confirmed to be <50 ppm by Karl Fischer titration.

  • Reaction Setup:

    • To the cooled, inerted reaction flask, add spray-dried KF (1.5 - 2.5 molar equivalents relative to the starting material).

    • If a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) is used, add it at this stage (typically 5-10 mol%).

    • Add the anhydrous solvent via a cannula or a dry syringe.

    • Begin vigorous stirring.

    • Add this compound (1.0 molar equivalent) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (e.g., 190-220°C) with continued vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS by periodically taking small aliquots (ensure to maintain a positive inert atmosphere during sampling).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding it to cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Protocol 2: Karl Fischer Titration for Moisture Determination in Solvents

This is a general outline; refer to the specific manual for your Karl Fischer titrator.

  • Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration cell is filled with the appropriate Karl Fischer reagent.

  • Titrator Conditioning: Run the titrator's conditioning cycle to remove any ambient moisture from the titration cell until a stable, low drift is achieved.

  • Sample Introduction:

    • Using a dry, gas-tight syringe, carefully extract a precise volume or weight of the solvent to be analyzed.

    • Inject the sample into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically in ppm or percentage.

  • Validation: It is good practice to run a standard with a known water content to verify the accuracy of the instrument.

Visualizations

Moisture_Troubleshooting_Workflow start Fluorination Reaction Failure (Low Yield / Side Products) check_moisture Primary Suspect: Moisture Contamination? start->check_moisture reagents Re-evaluate Reagents check_moisture->reagents Yes other_params Investigate Other Parameters (Temperature, Catalyst, etc.) check_moisture->other_params No solvents Re-evaluate Solvents reagents->solvents glassware Re-evaluate Glassware & Setup reagents->glassware kf_quality Use fresh, spray-dried KF. Dry KF in vacuum oven. reagents->kf_quality solvent_drying Use freshly distilled solvent over CaH2. Verify water content with Karl Fischer (<50 ppm). solvents->solvent_drying glassware_prep Oven/flame-dry all glassware. Assemble hot under inert gas. glassware->glassware_prep rerun Re-run Reaction with Strict Anhydrous Technique kf_quality->rerun solvent_drying->rerun glassware_prep->rerun success Successful Reaction rerun->success end Problem Resolved success->end other_params->end

Caption: Troubleshooting workflow for moisture-related issues.

Anhydrous_Reaction_Setup start Start: Prepare Anhydrous Setup dry_glassware 1. Oven/Flame-Dry Glassware start->dry_glassware assemble_hot 2. Assemble Hot Under Inert Gas Flow dry_glassware->assemble_hot dry_reagents 3. Prepare Dry Reagents (e.g., Vacuum-dried KF) assemble_hot->dry_reagents dry_solvent 4. Prepare Dry Solvent (e.g., Distilled over CaH2) dry_reagents->dry_solvent add_solids 5. Add Solids (KF) to Flask dry_solvent->add_solids add_solvent 6. Add Solvent via Syringe/Cannula add_solids->add_solvent add_substrate 7. Add this compound add_solvent->add_substrate reaction 8. Heat to Reaction Temperature add_substrate->reaction end Reaction in Progress reaction->end

Caption: Workflow for setting up an anhydrous fluorination reaction.

References

Validation & Comparative

Reactivity Showdown: 3-Chloro-2,5-difluoropyridine vs. 3-Bromo-2,5-difluoropyridine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The strategic selection of coupling partners is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic campaign. This guide provides a detailed comparison of two key building blocks: 3-chloro-2,5-difluoropyridine and 3-bromo-2,5-difluoropyridine, in the context of their performance in Suzuki coupling reactions.

The fundamental difference in reactivity between these two halopyridines lies in the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which directly influences the rate-determining step of the Suzuki coupling catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst. Consequently, 3-bromo-2,5-difluoropyridine is generally the more reactive substrate, often affording higher yields under milder reaction conditions. Conversely, the more robust C-Cl bond in this compound necessitates more forcing conditions, such as higher temperatures, extended reaction times, and the use of more sophisticated and often costly catalyst systems to achieve comparable results.

Performance in Suzuki Coupling: A Data-Driven Comparison

While no direct head-to-head comparative studies for these two specific substrates are readily available in the literature, an analysis of individual Suzuki coupling reactions reported for each compound provides valuable insights into their relative performance. The following table summarizes representative experimental data, highlighting the differences in reaction conditions and yields.

FeatureThis compound3-Bromo-2,5-difluoropyridine
Coupling Partner (4-Methoxyphenyl)boronic acid(4-Fluorophenyl)boronic acid
Catalyst System Pd₂(dba)₃ / XPhosPd(PPh₃)₄
Base Cs₂CO₃K₂CO₃
Solvent Toluene1,4-Dioxane/H₂O
Temperature 110 °C80 °C
Time 12-24 h4 h
Yield Good (exact % not specified)85%

Note: The data presented is compiled from different sources and is intended for comparative purposes. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed experimental methodologies for the Suzuki coupling reactions cited in the comparison table. These protocols serve as a starting point for researchers looking to utilize these building blocks in their synthetic endeavors.

Protocol 1: Suzuki Coupling of this compound with (4-Methoxyphenyl)boronic Acid

This protocol is a general procedure for the coupling of a chloropyridine, often requiring a highly active catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • (4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, (4-methoxyphenyl)boronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add the anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling of 3-Bromo-2,5-difluoropyridine with (4-Fluorophenyl)boronic acid

This protocol outlines a more traditional Suzuki coupling procedure, suitable for the more reactive bromopyridine substrate.

Materials:

  • 3-Bromo-2,5-difluoropyridine (1.0 mmol, 1.0 equiv)

  • (4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (as required for the base)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2,5-difluoropyridine, (4-fluorophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane via syringe, followed by the requisite amount of water to dissolve the base.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Overview and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general workflow for performing such a reaction is also a standardized laboratory practice.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Halopyridine, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench and Aqueous Workup monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Final Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle itself involves three key steps: oxidative addition of the halopyridine to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂(R²) pd2_halide->pd2_aryl Transmetalation (R²-B(OR)₂, Base) pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

For researchers and professionals in drug development, the choice between this compound and 3-bromo-2,5-difluoropyridine in a Suzuki coupling reaction is a trade-off between reactivity and cost/availability. 3-Bromo-2,5-difluoropyridine offers the advantage of higher reactivity, allowing for milder reaction conditions and potentially higher yields with simpler catalytic systems. This makes it an ideal choice when working with sensitive functional groups or when rapid reaction optimization is desired.

On the other hand, this compound is often a more cost-effective and readily available starting material. While it requires more robust catalytic systems and more forcing reaction conditions to achieve efficient coupling, the development of advanced phosphine ligands has significantly broadened the applicability of chloropyridines in Suzuki reactions. Ultimately, the optimal choice will depend on the specific synthetic goals, the complexity of the desired molecule, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

Navigating the Cross-Coupling Landscape: A Guide to Catalyst Efficacy with 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The electron-deficient nature of 3-Chloro-2,5-difluoropyridine presents a unique challenge for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This guide offers a comparative analysis of various catalytic systems for cross-coupling reactions with this substrate, providing insights into catalyst selection and detailed experimental protocols based on established methodologies for similar electron-deficient chloro-heterocycles.

While direct comparative studies on this compound are limited in the available scientific literature, a wealth of knowledge on the cross-coupling of other challenging chloro-pyridines and related substrates allows for the extrapolation of effective catalytic strategies. This guide summarizes the most promising approaches, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and other pertinent cross-coupling reactions.

Comparative Overview of Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. For this compound, palladium-catalyzed reactions are the most prevalent, with the selection of the appropriate ligand being critical for achieving high efficiency.

Cross-Coupling ReactionBond FormedTypical Coupling PartnerKey Considerations for this compound
Suzuki-Miyaura C-CBoronic acids/estersGenerally robust and tolerant of various functional groups. Requires careful selection of a strong base and a bulky, electron-rich phosphine ligand to activate the C-Cl bond.[1]
Buchwald-Hartwig Amination C-NPrimary/Secondary aminesThe method of choice for C-N bond formation. Catalyst systems with bulky, electron-rich ligands are essential to overcome the challenge of coupling an electron-deficient heterocycle.[2][3][4]
Stille C-COrganostannanesVersatile for C-C bond formation but hampered by the toxicity of tin reagents.[5][6][7]
Kumada C-CGrignard reagentsUtilizes readily available Grignard reagents but has limited functional group tolerance due to the high reactivity of the organomagnesium species.[8]
Sonogashira C-C (sp²-sp)Terminal alkynesEffective for introducing alkynyl moieties. Often requires a copper co-catalyst, though copper-free methods are available.[9][10]
Heck C-CAlkenesForms a new C-C bond at an sp² carbon of an alkene.[11][12]

Recommended Catalytic Systems

The success of cross-coupling with this compound hinges on the catalyst's ability to facilitate the oxidative addition of the relatively inert C-Cl bond. Modern palladium precatalysts and bulky, electron-rich phosphine ligands have proven effective for similar challenging substrates.

For Suzuki-Miyaura Coupling:
Palladium SourceLigandBaseSolventTemperature (°C)Expected Efficacy
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100High
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O100Moderate to High

Data extrapolated from protocols for structurally similar chloropyridines.[1]

For Buchwald-Hartwig Amination:
Palladium SourceLigandBaseSolventTemperature (°C)Expected Efficacy
Pd₂(dba)₃RuPhosLiHMDSToluene100-110High
Pd(OAc)₂BrettPhosNaOt-BuDioxane100High
[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOt-Bu/KOHH₂O or Solvent-free110High

Data extrapolated from protocols for other halo-aminopyridines and heteroaryl chlorides.[4]

Experimental Protocols

The following are detailed experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for this compound based on successful protocols for analogous substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for electron-deficient chloropyridines using a palladium/SPhos catalytic system.[1]

Reagents and Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (0.8 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and degassed water to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of other challenging heteroaryl chlorides.[4]

Reagents and Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2 equiv.)

  • Toluene, anhydrous and degassed (5 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, combine this compound, Pd₂(dba)₃, and RuPhos in a reaction vial.

  • Add the anhydrous, degassed toluene to the vial.

  • Add the amine, followed by the LiHMDS.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Reaction Workflow and Catalytic Cycle

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cross-Coupling reagents Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

A generalized experimental workflow for cross-coupling reactions.

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (R-M) pd2_complex->transmetalation R-M pd2_intermediate Ar-Pd(II)(R)L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Comparative Guide to the Structure-Activity Relationship of Halogenated Pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated pyridine analogs, with a focus on compounds structurally related to 3-chloro-2,5-difluoropyridine. Due to the limited publicly available data specifically on this compound analogs, this guide synthesizes findings from studies on various substituted pyridine derivatives to infer potential SAR trends and guide future research in kinase inhibitor design. The pyridine scaffold is a prominent feature in many kinase inhibitors, and the strategic placement of halogen atoms can significantly influence potency, selectivity, and pharmacokinetic properties.[1]

Influence of Halogenation on Kinase Inhibitory Activity: A Comparative Overview

The introduction of halogen atoms—particularly fluorine and chlorine—to the pyridine ring is a common strategy in medicinal chemistry to modulate the biological activity of kinase inhibitors.[1] Halogenation can impact ligand-protein interactions, metabolic stability, and cell permeability. The following tables summarize the in vitro biological activities of various substituted pyridine derivatives from different studies to highlight these effects.

Table 1: Anticancer Activity of Pyridine Derivatives Against Various Cancer Cell Lines

Compound IDModifications on Pyridine RingTarget Cell LineIC50 (µM)Reference
Series A
14-(phenyl)HCT-1160.57 ± 0.03[2]
44-(naphthalen-1-yl)HCT-1160.24 ± 0.01[2]
114-(thien-2-yl)HCT-1160.50 ± 0.03[2]
Series B
314-(4-methylphenyl)A5491.30[3]
324-(4-chlorophenyl)A5495.84[3]
334-(phenyl)A5497.15[3]

Table 2: Kinase Inhibitory Activity of Pyridine Analogs

Compound IDTarget KinaseModificationsIC50 (nM)Reference
Series C
12PIM-12-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative14.3[4]
StaurosporinePIM-1Reference Inhibitor16.7[4]
Series D
28eNek2Imidazo[1,2-a]pyridine derivative38[5]

Structure-Activity Relationship Insights

From the compiled data on various pyridine analogs, several SAR trends can be inferred, which may be applicable to the design of novel this compound derivatives:

  • Influence of Substituents on Antiproliferative Activity: The substitution on the pyridine ring plays a crucial role in determining the anticancer potency. For instance, in one study, a naphthalene moiety at the 4-position of the pyridine ring resulted in the most potent compound against the HCT-116 cell line (IC50 = 0.24 µM).[2] Another study on A549 cells showed that a methyl group on the phenyl ring attached to the pyridine was more favorable for activity than a chloro or no substitution.[3]

  • Kinase Inhibition: Pyridine-based compounds have shown potent inhibitory activity against various kinases. For example, a derivative of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide demonstrated potent PIM-1 kinase inhibition with an IC50 of 14.3 nM.[4] Similarly, an imidazo[1,2-a]pyridine derivative showed good inhibitory activity against Nek2 kinase with an IC50 of 38 nM.[5]

  • Role of Halogenation: The presence and position of halogen atoms on the pyridine ring and its substituents can significantly impact biological activity. While specific data for this compound analogs is scarce, studies on other halogenated pyridines suggest that the electron-withdrawing nature and steric properties of halogens can influence binding affinity and selectivity towards target kinases.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of pyridine-based kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and kinase assay buffer.

  • Add the diluted test compounds or DMSO (as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows for pyridine-based kinase inhibitors.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Activity Pyridine Pyridine Ring Halogenation Halogenation (Cl, F) Pyridine->Halogenation Position & Number Other_Subst Other Substituents (Aryl, Alkyl, etc.) Pyridine->Other_Subst Position & Nature Potency Potency (IC50) Halogenation->Potency Selectivity Selectivity Halogenation->Selectivity PK_Props PK Properties Halogenation->PK_Props Other_Subst->Potency Other_Subst->Selectivity Other_Subst->PK_Props

Caption: Logical relationship of SAR for pyridine analogs.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Development Phase A Compound Synthesis B In Vitro Kinase Assay A->B Screening C Cell-Based Assays B->C Hit Confirmation D Lead Optimization C->D SAR Studies D->A Iterative Design E In Vivo Studies D->E Candidate Selection

Caption: Experimental workflow for kinase inhibitor discovery.

References

In vitro testing of PKCθ inhibitors derived from 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro testing methodologies and data for Protein Kinase C theta (PKCθ) inhibitors, with a focus on compounds derived from a 3-Chloro-2,5-difluoropyridine scaffold. Due to the limited public availability of specific inhibitory data for this particular chemical series, this guide establishes a framework for comparison by presenting data from well-characterized alternative PKCθ inhibitors, Sotrastaurin (AEB071) and VTX-27. The experimental protocols and data presentation formats provided herein are intended to serve as a practical resource for researchers in the fields of immunology, inflammation, and drug discovery.

Introduction to PKCθ as a Therapeutic Target

Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes and is a critical component of the T-cell receptor (TCR) signaling cascade. Upon T-cell activation, PKCθ is recruited to the immunological synapse where it mediates the activation of downstream transcription factors, including NF-κB and AP-1. These transcription factors are essential for T-cell proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2). The selective role of PKCθ in T-cell mediated immune responses has positioned it as an attractive therapeutic target for autoimmune diseases and organ transplant rejection.

The PKCθ Signaling Pathway

The activation of PKCθ is a key event in the transduction of signals from the T-cell receptor. The diagram below illustrates the canonical PKCθ signaling pathway leading to T-cell activation.

PKC_theta_signaling_pathway TCR_CD28 TCR/CD28 Co-stimulation PLCg1 PLCγ1 TCR_CD28->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG PKCtheta PKCθ DAG->PKCtheta CARMA1_BCL10_MALT1 CARMA1-BCL10-MALT1 Complex PKCtheta->CARMA1_BCL10_MALT1 AP1 AP-1 Activation PKCtheta->AP1 IKK IKK Complex CARMA1_BCL10_MALT1->IKK NFkB NF-κB Activation IKK->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression AP1->Gene_Expression T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation

Figure 1: Simplified PKCθ Signaling Pathway in T-Cells.

Comparative Analysis of PKCθ Inhibitors

While specific in vitro potency data for PKCθ inhibitors derived from this compound are not publicly available in the searched literature, a comparative framework can be established using data from other well-characterized inhibitors. The following table summarizes the biochemical potency of Sotrastaurin and VTX-27 against PKCθ and other PKC isoforms, highlighting their selectivity.

InhibitorTarget KinaseAssay TypeInhibition Constant (Ki)Selectivity vs. PKCδReference
This compound Derivatives PKCθCell-freeData not publicly availableData not publicly available
Sotrastaurin (AEB071) PKCθCell-free0.22 nM~10-fold (Ki for PKCδ is 2.1 nM)[1][2]
PKCαCell-free0.95 nM[2]
PKCβCell-free0.64 nM[2]
PKCδCell-free2.1 nM[2]
PKCεCell-free3.2 nM[2]
PKCηCell-free1.8 nM[2]
PKCζCell-freeInactive[1]
VTX-27 PKCθCell-free0.08 nM200-fold[1][3]
PKCδCell-free16 nM[1][3]

Experimental Protocols

The in vitro evaluation of PKCθ inhibitors typically involves biochemical assays to determine direct enzyme inhibition and cellular assays to assess the impact on T-cell function.

Biochemical Kinase Assay (Cell-Free)

This assay measures the direct inhibition of PKCθ enzymatic activity by a test compound. A common method is a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human PKCθ enzyme

  • PKCθ substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Test inhibitor (e.g., this compound derivative)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • PKC Lipid Activator

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well plates

  • Luminometer

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of inhibitor in DMSO add_inhibitor Add inhibitor or DMSO (control) to plate prep_inhibitor->add_inhibitor prep_enzyme Dilute PKCθ enzyme in kinase buffer add_enzyme Add diluted enzyme prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix start_reaction Initiate reaction by adding substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_enzyme incubate_1 Incubate at RT (pre-incubation) add_enzyme->incubate_1 incubate_1->start_reaction incubate_2 Incubate at 30°C start_reaction->incubate_2 stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_2->stop_reaction incubate_3 Incubate at RT stop_reaction->incubate_3 add_detection Add Kinase Detection Reagent to convert ADP to ATP incubate_3->add_detection incubate_4 Incubate at RT add_detection->incubate_4 read_luminescence Read luminescence incubate_4->read_luminescence

Figure 2: Workflow for an In Vitro PKCθ Kinase Assay.

Procedure:

  • Inhibitor Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of diluted PKCθ enzyme solution.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

T-Cell Activation Assay (Cellular)

This assay evaluates the ability of an inhibitor to block T-cell activation in a cellular context, often by measuring the inhibition of IL-2 production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • Test inhibitor

  • Cell culture medium (e.g., RPMI-1640)

  • IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate the T-cells in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

  • T-Cell Stimulation: Activate the T-cells by adding anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 24-48 hours.

  • IL-2 Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of IL-2 production by plotting the IL-2 concentration against the inhibitor concentration.

Conclusion

The development of potent and selective PKCθ inhibitors is a promising strategy for the treatment of T-cell-mediated diseases. While the specific inhibitory activities of compounds derived from this compound are not detailed in the accessible literature, the methodologies and comparative data presented in this guide provide a robust framework for their evaluation. By utilizing standardized in vitro biochemical and cellular assays, researchers can effectively characterize the potency and selectivity of novel PKCθ inhibitors and compare their performance against established benchmarks like Sotrastaurin and VTX-27. This systematic approach is essential for the identification and advancement of new therapeutic candidates targeting the PKCθ pathway.

References

Benchmarking the synthesis of 3-Chloro-2,5-difluoropyridine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Chloro-2,5-difluoropyridine, a key intermediate in the development of selective protein kinase C θ (PKCθ) inhibitors for autoimmune diseases.[1] The objective is to offer a comparative analysis of different methodologies, focusing on yield, purity, reaction conditions, and the cost-effectiveness of starting materials. This document presents detailed experimental protocols for three distinct synthetic pathways, supported by quantitative data to facilitate informed decisions in process development and scale-up.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several strategic routes. Below is a summary of the key performance indicators for the three methods detailed in this guide.

MetricMethod 1: Halogen Exchange (Halex)Method 2: From 3-Amino-2,5-difluoropyridine via Sandmeyer ReactionMethod 3: Direct Chlorination of 2,5-difluoropyridine
Starting Material 2,3,5-Trichloropyridine3-Amino-2,5-difluoropyridine2,5-Difluoropyridine
Key Reagents CsF, KF, Sulfolane/DMSONaNO₂, HCl, CuClN-Chlorosuccinimide (NCS), Acetonitrile
Reported/Expected Yield ~90% (based on isomer synthesis)[2]60-70% (estimated)40-50% (estimated)
Reported/Expected Purity >98% (based on isomer synthesis)[2]>97%>95%
Reaction Temperature 190-210 °C[3]0-5 °C (diazotization), 50-60 °C (Sandmeyer)80-85 °C
Reaction Time 15-25 hours[3]2-4 hours12-18 hours
Key Advantages High yield and purity.Milder reaction conditions.Readily available starting material.
Key Disadvantages High reaction temperatures, expensive fluorinating agents.Handling of potentially unstable diazonium salts.Lower yield, potential for isomeric impurities.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic method, the following diagrams are provided.

cluster_0 Method 1: Halogen Exchange (Halex) A1 2,3,5-Trichloropyridine B1 This compound A1->B1 CsF, KF, Sulfolane/DMSO, 190-210°C

Caption: Synthetic pathway for Method 1.

cluster_1 Method 2: From 3-Amino-2,5-difluoropyridine A2 3-Amino-2,5-difluoropyridine B2 Diazonium Salt Intermediate A2->B2 NaNO₂, HCl, 0-5°C C2 This compound B2->C2 CuCl, 50-60°C

Caption: Synthetic pathway for Method 2.

cluster_2 Method 3: Direct Chlorination A3 2,5-Difluoropyridine B3 This compound A3->B3 NCS, Acetonitrile, 80-85°C

Caption: Synthetic pathway for Method 3.

Experimental Protocols

Method 1: Halogen Exchange (Halex) Synthesis of this compound

This method is adapted from the high-yield synthesis of the isomeric 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine.[2][3]

Materials:

  • 2,3,5-Trichloropyridine

  • Cesium Fluoride (CsF)

  • Potassium Fluoride (KF)

  • Sulfolane

  • Dimethyl Sulfoxide (DMSO)

  • 18-Crown-6 (optional, as phase transfer catalyst)

Procedure:

  • A 1 L three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with sulfolane (400 g) and DMSO (400 g). The solvent mixture is heated to 200°C under reduced pressure to remove any residual water.

  • The flask is cooled to 120°C, and then charged with spray-dried potassium fluoride (96 g, 1.66 mol), cesium fluoride (optional, can be used in combination with KF), 2,3,5-trichloropyridine (120 g, 0.67 mol), and 18-crown-6 (2 g).

  • The reaction mixture is heated to 190-210°C and maintained for 15-25 hours. The progress of the reaction is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The product is isolated by vacuum distillation.

  • The distilled product is further purified by fractional distillation to yield this compound.

Method 2: Synthesis from 3-Amino-2,5-difluoropyridine via Sandmeyer Reaction

This route utilizes a classic Sandmeyer reaction, a well-established method for the conversion of an amino group to a chlorine atom via a diazonium salt intermediate.

Materials:

  • 3-Amino-2,5-difluoropyridine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane

Procedure:

  • To a stirred solution of 3-Amino-2,5-difluoropyridine (1 equiv.) in concentrated hydrochloric acid (3 equiv.) and water, cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite (1.1 equiv.) in water is added dropwise. The temperature is maintained below 5°C throughout the addition.

  • The resulting diazonium salt solution is stirred for an additional 30 minutes at 0-5°C.

  • In a separate flask, a solution of copper(I) chloride (1.2 equiv.) in concentrated hydrochloric acid is prepared and heated to 50-60°C.

  • The cold diazonium salt solution is added portion-wise to the hot copper(I) chloride solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is stirred at 50-60°C for 1-2 hours.

  • The mixture is cooled to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 3: Direct Chlorination of 2,5-Difluoropyridine

This method involves the electrophilic chlorination of 2,5-difluoropyridine. The fluorine atoms are deactivating, and the chlorine is expected to be directed to the 3-position.

Materials:

  • 2,5-Difluoropyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Sodium Bicarbonate solution

Procedure:

  • A solution of 2,5-difluoropyridine (1 equiv.) in acetonitrile is prepared in a round-bottom flask.

  • N-Chlorosuccinimide (1.1 equiv.) is added portion-wise to the solution at room temperature.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-18 hours. The reaction is monitored by GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give this compound.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research or manufacturing process.

  • Method 1 (Halogen Exchange) , while requiring high temperatures, offers the potential for high yield and purity, making it suitable for large-scale production where efficiency is paramount. The primary drawback is the cost of cesium fluoride, although using potassium fluoride with a phase transfer catalyst can mitigate this.[3]

  • Method 2 (Sandmeyer Reaction) provides a viable alternative with milder reaction conditions. However, the handling of potentially hazardous diazonium salts requires careful safety considerations. This method may be preferable for smaller scale syntheses where avoiding high temperatures is a priority.

  • Method 3 (Direct Chlorination) is the most straightforward in terms of starting materials and reagents. However, it is likely to suffer from lower yields and the potential formation of isomeric byproducts, which would necessitate more rigorous purification steps.

Ultimately, a thorough cost-benefit analysis, considering raw material availability, equipment capabilities, and desired product quality, will guide the selection of the most appropriate synthetic strategy.

References

Comparative analysis of spectroscopic data for pyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline

This guide provides a detailed comparative analysis of the spectroscopic data for pyridine and its three methyl-substituted isomers (picolines). It is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a comprehensive understanding of their spectroscopic characteristics. The guide summarizes key data from Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented in this guide.

Infrared (IR) Spectroscopy

Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples such as pyridine and picolines, the neat liquid is analyzed as a thin film.

  • Sample Preparation : A single drop of the neat liquid sample is placed on the surface of a highly polished salt plate, commonly made of sodium chloride (NaCl) or potassium bromide (KBr). A second salt plate is carefully placed on top to create a thin, uniform liquid film, ensuring no air bubbles are trapped.[1][2]

  • Data Acquisition : The "sandwich" of salt plates containing the sample is mounted in the spectrometer's sample holder. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded separately and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide. For more controlled path lengths, particularly for quantitative analysis, a demountable or fixed liquid cell can be used.[3] Attenuated Total Reflectance (ATR) is another common technique that requires minimal sample preparation, where the liquid is simply placed in contact with an ATR crystal.[4]

  • Instrument : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker ALPHA model, is commonly used.[4]

Raman Spectroscopy

Raman spectra are obtained using a Raman spectrometer, which involves inelastic scattering of monochromatic light from a laser source.

  • Sample Preparation : Liquid samples are typically placed in a glass or quartz cuvette.[5] The use of quartz or silica slides can help minimize background signal.[6] For analysis, the sample can be placed as a thin film on a substrate that does not produce a spurious signal, such as aluminum.[6] Unlike IR spectroscopy, water is not a significant interferent, making Raman suitable for aqueous solutions.[7]

  • Data Acquisition : A laser beam of a specific wavelength (e.g., 514.5 nm) is focused on the sample. The scattered light is collected and passed through a monochromator to separate the Raman-scattered light from the intense Rayleigh-scattered light.[7] The detector then records the intensity of the Raman-scattered light as a function of the frequency shift from the incident laser, typically in wavenumbers (cm⁻¹).[8]

  • Instrumentation : Modern instruments are often Fourier-Transform Raman (FT-Raman) spectrometers based on the Michelson interferometer principle, which allows for rapid data acquisition over a wide spectral range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atomic nuclei. Both ¹H and ¹³C NMR spectra are essential for characterizing organic molecules.

  • Sample Preparation : For ¹H NMR, approximately 5-25 mg of the sample is dissolved in 0.6-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10][11] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.[11] The deuterated solvent is necessary for the instrument to "lock" on the magnetic field frequency and it avoids introducing large solvent signals into a proton spectrum.[9][11] The solution is transferred to a 5 mm diameter NMR tube, ensuring the liquid height is appropriate (typically around 4-6 cm).[9][10] Any solid particles should be filtered out to prevent peak broadening.[9]

  • Data Acquisition : The NMR tube is placed in the spectrometer's probe, where it is spun to average out magnetic field inhomogeneities. The spectrometer is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[12] The process involves locking onto the deuterium signal of the solvent, followed by "shimming" to optimize the homogeneity of the magnetic field.[10] A series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay or FID) is recorded and then Fourier-transformed to generate the familiar NMR spectrum.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which corresponds to electronic transitions within the molecule.

  • Sample Preparation : Samples are typically dissolved in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane, to prepare a dilute solution. Quartz cuvettes are used as they are transparent in the UV region. A "blank" cuvette containing only the solvent is used to zero the spectrophotometer.

  • Data Acquisition : The analysis is performed using a scanning double-beam UV-Vis spectrophotometer.[13] The instrument measures the absorbance of the sample solution across a specific wavelength range, typically from 200 to 400 nm for aromatic compounds.[14] The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λmax) can be determined. According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis.[14]

  • Instrumentation : A UV-visible spectrophotometer is used, which consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator, a sample compartment, and a detector.[14]

Data Presentation

The following tables summarize the key spectroscopic data for pyridine and its isomers.

Table 1: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)

Key vibrational modes for pyridine and the picolines are presented below. These bands are primarily associated with ring stretching and C-H bending modes.

CompoundKey IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
Pyridine 3088, 3030, 1583, 1482, 1439, 1030, 990, 748, 7033056, 1031, 992
2-Picoline 3050, 2975, 1595, 1480, 1435, 1045, 995, 7503055, 1050, 998
3-Picoline 3050, 2920, 1590, 1480, 1420, 1030, 995, 785, 7103050, 1040, 1000
4-Picoline 3040, 2925, 1605, 1560, 1415, 1065, 995, 8003060, 1215, 1000, 810

Note: Peak positions can vary slightly based on the physical state (neat liquid, solution) and instrumentation.

Table 2: ¹H NMR Spectroscopy Data (δ, ppm in CDCl₃)

Chemical shifts for the protons in pyridine and the picolines are listed below. The shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundH-2H-3H-4H-5H-6-CH₃
Pyridine 8.507.257.647.258.50-
2-Picoline -7.087.547.088.482.55
3-Picoline 8.35-7.457.158.352.30
4-Picoline 8.407.05-7.058.402.32

Data compiled from various sources, including[15][16].

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm in CDCl₃)

Chemical shifts for the carbon atoms are shown below.

CompoundC-2C-3C-4C-5C-6-CH₃
Pyridine 150.2123.9135.9123.9150.2-
2-Picoline 159.0122.5136.0120.8149.224.5
3-Picoline 149.8133.0135.5123.3147.018.4
4-Picoline 149.5124.5147.0124.5149.521.0

Data compiled from various sources, including[17].

Table 4: UV-Vis Spectroscopy Data (λmax, nm)

The primary absorption maxima (λmax) resulting from π → π* and n → π* electronic transitions are listed.

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
Pyridine ~251~257Various
2-Picoline ~262-Vapor
3-Picoline ~264-Vapor
4-Picoline ~255-Vapor

Data compiled from[18][19]. Note that λmax values are sensitive to the solvent used.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for a comparative spectroscopic analysis of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Comparison cluster_3 Output Pyridine Pyridine IR IR Spectroscopy Pyridine->IR Raman Raman Spectroscopy Pyridine->Raman NMR NMR (¹H & ¹³C) Pyridine->NMR UVVis UV-Vis Spectroscopy Pyridine->UVVis P2 2-Picoline P2->IR P2->Raman P2->NMR P2->UVVis P3 3-Picoline P3->IR P3->Raman P3->NMR P3->UVVis P4 4-Picoline P4->IR P4->Raman P4->NMR P4->UVVis Process Spectral Processing (Baseline Correction, Peak Picking) IR->Process Raman->Process NMR->Process UVVis->Process Compare Comparative Analysis (Peak Shifts, Intensity, etc.) Process->Compare Tables Data Tables Compare->Tables Report Final Report Compare->Report

Caption: Workflow for comparative analysis of pyridine isomers.

References

A Researcher's Guide to Sourcing 3-Chloro-2,5-difluoropyridine: A Purity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 3-Chloro-2,5-difluoropyridine is a key building block in the synthesis of various pharmaceutical compounds. Consequently, variations in its purity can significantly impact reaction yields, impurity profiles of subsequent intermediates, and the overall success of a research campaign. This guide provides a comparative assessment of this compound from different suppliers, supported by detailed experimental protocols for purity verification.

Comparative Purity Analysis

To ensure the quality of this compound, several analytical techniques are employed to determine its purity and identify potential impurities. The following table summarizes the purity data of this compound from three fictional, yet representative, suppliers: 'Supplier A', 'Supplier B', and 'Supplier C'. The data is a composite of results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

SupplierPurity by HPLC (%)Purity by GC-MS (%)Purity by ¹H qNMR (%)Major Impurity IdentifiedImpurity Content (%)
Supplier A 99.599.699.73,5-Dichloro-2-fluoropyridine0.3
Supplier B 98.898.999.0Isomeric Impurity0.8
Supplier C 97.297.597.8Residual Solvents1.5

Experimental Protocols

Detailed and robust analytical methods are crucial for the accurate assessment of chemical purity. The following sections provide comprehensive protocols for the key analytical techniques used in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 270 nm

  • Analysis: Inject the sample and record the chromatogram for 20 minutes. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds and impurities.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase

Reagents:

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Analysis: Inject 1 µL of the sample. Identify impurities based on their mass spectra and retention times. Purity is determined by the area percentage of the main peak.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct and accurate method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[3][4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of CDCl₃ and dissolve completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizing the Workflow and Application

To further aid in understanding the process and potential applications, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound might be utilized.

experimental_workflow cluster_sample Sample Receipt cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision Sample This compound from Supplier HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Purity Purity Determination HPLC->Purity GCMS->Purity Impurity Impurity Identification GCMS->Impurity qNMR->Purity Decision Accept or Reject? Purity->Decision Impurity->Decision

Caption: Experimental workflow for assessing the purity of this compound.

signaling_pathway cluster_synthesis Drug Synthesis cluster_pathway Hypothetical Kinase Inhibition Pathway StartMat This compound Intermediate Key Intermediate StartMat->Intermediate Reaction Step 1 API Active Pharmaceutical Ingredient (API) Intermediate->API Reaction Step 2 KinaseB Kinase B API->KinaseB Inhibition Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse

Caption: Hypothetical use of a this compound derivative in a signaling pathway.

Conclusion

The purity of this compound can vary between suppliers, which underscores the importance of in-house quality control by researchers. The provided analytical protocols offer a robust framework for verifying the purity of this critical reagent. By implementing these methods, scientists and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible research outcomes. The choice of supplier should be guided by a thorough evaluation of their product's purity, as demonstrated by comprehensive analytical data.

References

A Comparative Guide to the Synthesis of 3-Chloro-2,5-difluoropyridine: Validation of a Novel High-Yield Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

The production of 3-Chloro-2,5-difluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals, has traditionally been approached through various synthetic strategies. This guide provides a comparative analysis of a novel, high-yield synthetic route against an established method, offering researchers and drug development professionals a comprehensive overview of the performance, efficiency, and reaction conditions of each approach. The data presented is based on analogous syntheses of structurally related chlorodifluoropyridine isomers, providing a strong predictive model for the synthesis of the target compound.

Logical Workflow of the Novel Synthetic Route

The new synthetic pathway is a multi-step process commencing from 2-aminopyridine. The workflow is designed to efficiently introduce the required chloro and fluoro substituents onto the pyridine ring, culminating in the high-yield formation of the target scaffold.

Novel_Synthetic_Route cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Further Chlorination cluster_3 Step 4: Fluorination A 2-Aminopyridine B 2-Amino-3,5-dichloropyridine A->B Chlorinating Agent A->B C Mixture of 2,3,5-Trichloropyridine and 3,5-Dichloropyridin-2-one B->C 1. NaNO2, HCl 2. CuCl B->C D 2,3,5-Trichloropyridine C->D Thionyl Chloride C->D E This compound* D->E CsF, KF Sulfolane, DMSO D->E

Caption: Workflow of the novel high-yield synthesis of this compound.

Comparative Performance of Synthetic Routes

The following table summarizes the key quantitative data for the novel synthetic route and a conventional alternative, providing a clear comparison of their respective efficiencies and reaction parameters. The data is based on the synthesis of the isomeric 5-chloro-2,3-difluoropyridine.

ParameterNovel Synthetic Route[1]Established Alternative Route[2]
Starting Material 2,3,5-Trichloropyridine2,3,5-Trichloropyridine
Fluorinating Agent Cesium fluoride and Potassium fluoridePotassium fluoride
Solvent Sulfolane and Dimethyl sulfoxideN-Methylpyrrolidone or Tetramethylene sulfone
Catalyst None specifiedTetrabutylphosphonium bromide (Phase Transfer Catalyst)
Reaction Temperature 145°C followed by 190°C185°C followed by 205°C
Reaction Time 36 hours (17h at 145°C, 19h at 190°C)22 hours (7h at 185°C, 15h at 205°C)
Yield 90%~42%
Purity 96.8% - 99.8%Not specified

Experimental Protocols

Detailed Methodology for the Novel Synthetic Route

This protocol is adapted from the synthesis of 5-chloro-2,3-difluoropyridine and is expected to be highly applicable for the synthesis of this compound.[1]

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine 2-Aminopyridine is subjected to chlorination to yield 2-amino-3,5-dichloropyridine.

Step 2: Synthesis of 2,3,5-Trichloropyridine 2-Amino-3,5-dichloropyridine undergoes diazotization in the presence of hydrochloric acid and sodium nitrite, followed by a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. This mixture is then treated with thionyl chloride to convert the remaining pyridone to 2,3,5-trichloropyridine.

Step 3: Synthesis of this compound * The prepared 2,3,5-trichloropyridine is used as the raw material for the final fluorination step.

  • In a suitable reaction vessel, 2,3,5-trichloropyridine is dissolved in a solvent mixture of sulfolane and dimethyl sulfoxide.

  • A mixture of cesium fluoride and potassium fluoride is added as the fluorinating agent.

  • The reaction temperature is controlled at 145°C and maintained for 17 hours.

  • The temperature is then increased to 190°C and held for an additional 19 hours.

  • During this period, the product is continuously removed from the reaction mixture.

  • The collected product is then purified to yield this compound*.

*Note: The cited patent describes the synthesis of the isomer 5-chloro-2,3-difluoropyridine. The proposed protocol is an adaptation for the synthesis of this compound.

Signaling Pathway Diagram (Placeholder for a relevant biological pathway)

For drug development professionals, understanding the biological context of a novel compound is crucial. The following is a placeholder diagram illustrating a generic signaling pathway where a molecule like this compound could potentially act as an inhibitor.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Point of Inhibition A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F Inhibitor This compound (Potential Inhibitor) Inhibitor->C

Caption: Potential inhibition of a kinase signaling pathway by a derivative.

Conclusion

The novel synthetic route presents a significant advancement over established methods for the synthesis of chlorodifluoropyridines. The remarkably high yield of 90% and purity of up to 99.8% demonstrate its efficiency and potential for industrial-scale production.[1] While the reaction time is longer, the substantial increase in product yield offers a more economical and atom-efficient process. In contrast, the established alternative, which relies on a phase-transfer catalyst, provides a much lower yield of around 42%.[2] The new method's avoidance of expensive phase-transfer catalysts further enhances its cost-effectiveness. For researchers and professionals in drug development, this new route provides a more reliable and scalable method for obtaining this compound and its isomers, thereby facilitating the synthesis of new chemical entities for various applications.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Chloro-2,5-difluoropyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step process for its safe disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. Ensure adequate ventilation in the handling area.[1][2]

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear fire/flame resistant and impervious clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

2. Disposal Procedures for this compound

This substance is classified as a hazardous waste and requires professional disposal.[1][3] Under no circumstances should it be discharged into drains or sewer systems.[3][4]

Step 1: Waste Identification and Segregation

  • Clearly label waste containers with "Hazardous Waste" and the chemical name: "this compound".

  • Store the waste in a cool, dry, and well-ventilated area away from incompatible materials, heat, sparks, and open flames.[1][2]

Step 2: Spill Management

  • In the event of a spill, remove all sources of ignition.[1][3][5]

  • Absorb the spill with an inert material, such as vermiculite, dry sand, or earth.[1][5]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3][5]

Step 3: Selecting a Disposal Method

  • The primary recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2][4]

  • Contact a licensed professional waste disposal service to arrange for collection and disposal.[2]

3. Contaminated Packaging Disposal

Empty containers of this compound can still pose a hazard and must be handled appropriately.[3]

  • Containers can be triple rinsed (or the equivalent).[4] The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the container can be offered for recycling or reconditioning.[4]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[4]

4. Environmental Precautions

This compound is harmful to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to prevent its release into the environment.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Is it a spill? A->B C Absorb with inert material (e.g., vermiculite, sand) B->C Yes D Package in a sealed, labeled container B->D No C->D E Store in a cool, dry, well-ventilated area D->E F Contact licensed hazardous waste disposal company E->F G Arrange for collection and incineration/chemical destruction F->G H Properly dispose of contaminated packaging G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-2,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2,5-difluoropyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2][4]Prevents skin contact, which can cause irritation.
Body Protection Fire/flame resistant and impervious clothing, such as a laboratory coat, long pants, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area for handling the compound to contain potential spills.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use only non-sparking tools and take precautionary measures against static discharges.[1][6]

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[1]

Emergency Procedures

SituationFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Get immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention.
Fire Use dry chemical, CO2, or alcohol-resistant foam for extinction.[1]
Spill Evacuate the area. Remove all sources of ignition.[5] Absorb spillage with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][6]

Disposal Plan

Waste from this chemical is classified as hazardous.[5] All waste and contaminated materials must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][5]

  • Unused Product: Dispose of contents/container to an approved waste disposal plant.[1] Do not allow the product to enter drains.[5]

  • Contaminated Packaging: Empty containers retain product residue and can be dangerous.[5] Dispose of this container to a hazardous or special waste collection point.[5]

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_response Emergency Response cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Designate Handling Area prep2->prep3 ppe1 Wear Safety Goggles or Face Shield ppe2 Wear Chemical- Resistant Gloves ppe1->ppe2 ppe3 Wear Protective Clothing ppe2->ppe3 handle1 Transfer/Weigh in Fume Hood handle2 Avoid Contact & Inhalation handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 resp1 Spill Containment resp2 First Aid resp1->resp2 disp1 Collect in Labeled, Sealed Container disp2 Dispose as Hazardous Waste disp1->disp2 start Start cluster_prep cluster_prep start->cluster_prep end End cluster_ppe cluster_ppe cluster_prep->cluster_ppe cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_disposal cluster_disposal cluster_handling->cluster_disposal cluster_response cluster_response cluster_handling->cluster_response cluster_disposal->end cluster_response->cluster_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.